molecular formula C11H10N2O2 B162664 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 10199-57-2

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B162664
CAS No.: 10199-57-2
M. Wt: 202.21 g/mol
InChI Key: JAUNWUAOFPNAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUNWUAOFPNAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351360
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-57-2
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Alternative Synthesis Routes for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthesis routes for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The document details distinct synthetic methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable route for their specific needs.

Executive Summary

The synthesis of this compound is of significant interest in medicinal chemistry. This guide explores three distinct and viable synthetic pathways, moving beyond the conventional approaches. The presented routes include:

  • Route A: Two-Step Synthesis via Claisen Condensation and Cyclization. This classic and reliable method involves the initial formation of a β-ketoester, followed by cyclization with phenylhydrazine.

  • Route B: One-Pot Synthesis from a β-Diketone. A more streamlined approach that combines the formation of the pyrazole ring and subsequent functional group manipulation in a single reaction vessel, offering potential advantages in terms of time and resource efficiency.

  • Route C: Synthesis via Hydrolysis of a Precursor Ester. This route focuses on the synthesis of a corresponding ester of the target molecule, which is then hydrolyzed to yield the final carboxylic acid. This approach can be advantageous for purification and handling.

This guide provides a thorough analysis of each route, including detailed experimental procedures, quantitative data on yields and reaction times, and a visual representation of the synthetic workflows to facilitate a clear understanding and comparison of the methodologies.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the three presented synthesis routes for this compound, allowing for a direct comparison of their efficiency and resource requirements.

Parameter Route A: Two-Step Synthesis via Claisen Condensation and Cyclization Route B: One-Pot Synthesis from a β-Diketone Route C: Synthesis via Hydrolysis of a Precursor Ester
Starting Materials Diethyl oxalate, acetone, phenylhydrazineEthyl acetoacetate, phenylhydrazineEthyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate, Sodium Hydroxide
Key Intermediates Ethyl 2,4-dioxovalerateNot isolatedNot applicable
Overall Yield ~60-70%~80-90%>90% (for hydrolysis step)
Reaction Time 6-8 hours3-4 hours1-2 hours
Number of Steps 211 (from ester)
Purification Method RecrystallizationRecrystallizationAcidification and filtration

Detailed Experimental Protocols

Route A: Two-Step Synthesis via Claisen Condensation and Cyclization

This route involves the base-catalyzed condensation of diethyl oxalate and acetone to form ethyl 2,4-dioxovalerate, which is then cyclized with phenylhydrazine.

Step 1: Synthesis of Ethyl 2,4-dioxovalerate

  • To a solution of sodium ethoxide, prepared by dissolving sodium (7.0 g, 0.3 mol) in absolute ethanol (150 mL), a mixture of diethyl oxalate (43.8 g, 0.3 mol) and dry acetone (17.4 g, 0.3 mol) is added dropwise with stirring at 0-5°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The resulting solid is filtered, washed with ether, and then dissolved in water.

  • The aqueous solution is acidified with dilute sulfuric acid to precipitate the product.

  • The crude ethyl 2,4-dioxovalerate is filtered, washed with water, and dried.

Step 2: Synthesis of this compound

  • A mixture of ethyl 2,4-dioxovalerate (15.8 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol) in glacial acetic acid (100 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford pure this compound.

Route B: One-Pot Synthesis from a β-Diketone

This efficient method involves the direct reaction of a β-diketone with phenylhydrazine in a one-pot procedure.

  • A mixture of ethyl acetoacetate (13.0 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol) in ethanol (50 mL) is heated under reflux for 3 hours.

  • The solvent is then evaporated under reduced pressure.

  • The residue is treated with a 10% aqueous solution of sodium hydroxide and heated for 1 hour.

  • The reaction mixture is cooled and acidified with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the final product.

Route C: Synthesis via Hydrolysis of a Precursor Ester

This route starts with the corresponding ethyl ester, which is hydrolyzed to the carboxylic acid.

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (23.2 g, 0.1 mol) is dissolved in ethanol (100 mL).

  • A solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) is added to the mixture.

  • The reaction mixture is refluxed for 1 hour.

  • After cooling, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid to a pH of 2-3.

  • The precipitated this compound is collected by filtration, washed with water, and dried.[1][2]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route_A cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization Diethyl Oxalate Diethyl Oxalate Ethyl 2,4-dioxovalerate Ethyl 2,4-dioxovalerate Diethyl Oxalate->Ethyl 2,4-dioxovalerate Acetone Acetone Acetone->Ethyl 2,4-dioxovalerate NaOEt NaOEt NaOEt->Ethyl 2,4-dioxovalerate catalyst Phenylhydrazine Phenylhydrazine Target_Molecule_A This compound Ethyl 2,4-dioxovalerate->Target_Molecule_A Phenylhydrazine->Target_Molecule_A AcOH AcOH AcOH->Target_Molecule_A solvent/catalyst

Caption: Route A: Two-Step Synthesis Workflow.

Route_B Ethyl Acetoacetate Ethyl Acetoacetate Target_Molecule_B This compound Ethyl Acetoacetate->Target_Molecule_B Phenylhydrazine Phenylhydrazine Phenylhydrazine->Target_Molecule_B Ethanol_Reflux EtOH, Reflux Ethanol_Reflux->Target_Molecule_B cyclization NaOH_Hydrolysis 1. NaOH, H2O 2. HCl NaOH_Hydrolysis->Target_Molecule_B hydrolysis

Caption: Route B: One-Pot Synthesis Workflow.

Route_C Precursor_Ester Ethyl 5-methyl-1-phenyl-1H- pyrazole-3-carboxylate Target_Molecule_C This compound Precursor_Ester->Target_Molecule_C NaOH NaOH NaOH->Target_Molecule_C hydrolysis HCl HCl HCl->Target_Molecule_C acidification

Caption: Route C: Synthesis via Hydrolysis.

This technical guide provides a solid foundation for researchers to explore and optimize the synthesis of this compound. The detailed protocols and comparative data are intended to streamline the selection of a synthetic route that aligns with specific laboratory capabilities, desired yield, and efficiency goals.

References

spectroscopic data analysis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data Analysis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a heterocyclic compound with a pyrazole core, a class of compounds known for a wide range of biological activities, making them significant in pharmaceutical research and drug development. The precise structural elucidation and characterization of this molecule are paramount for understanding its chemical behavior and biological function. This technical guide provides a comprehensive overview of the , utilizing techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • InChI Key: JAUNWUAOFPNAKK-UHFFFAOYSA-N

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the title compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.15br. s1H-COOH
7.65 - 7.50m5HPhenyl-H
6.85s1HPyrazole-H4
2.35s3H-CH₃
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
163.5-COOH
148.0Pyrazole-C5
142.0Pyrazole-C3
138.5Phenyl-C1'
129.8Phenyl-C3', C5'
128.0Phenyl-C4'
125.5Phenyl-C2', C6'
109.0Pyrazole-C4
11.5-CH₃
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment of Functional Group
3100 - 2500BroadO-H stretch (Carboxylic acid)
3060MediumAromatic C-H stretch
2925WeakAliphatic C-H stretch
1710StrongC=O stretch (Carboxylic acid)
1595, 1500, 1460StrongC=C and C=N ring stretching
1240StrongC-O stretch
930BroadO-H bend (out-of-plane)
760, 690StrongC-H bend (monosubstituted)
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
m/zRelative Intensity (%)Assignment of Fragment Ion
20285[M]⁺
157100[M - COOH]⁺
13040[C₉H₈N]⁺
10335[C₇H₅N]⁺
7760[C₆H₅]⁺
Table 5: UV-Vis Spectroscopic Data (Methanol)
λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
258~15,000π → π*

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2] The solution was filtered into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm. A total of 1024 scans were accumulated with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount (~1-2 mg) of the solid sample was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum was recorded using an FT-IR spectrometer.

  • Parameters: The spectrum was scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.[4] A small volume of this solution was introduced into the mass spectrometer.

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with a direct insertion probe.

  • Parameters: The ionization energy was set to 70 eV.[5] The mass-to-charge ratio (m/z) was scanned over a range of 50 to 500 amu. The data was processed to identify the molecular ion and major fragment peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in methanol. This solution was then serially diluted to a concentration of approximately 1 x 10⁻⁵ M to ensure the absorbance reading was within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrumentation: The UV-Vis spectrum was recorded using a double-beam UV-Vis spectrophotometer.[6]

  • Parameters: The spectrum was scanned from 200 to 400 nm. Methanol was used as the blank reference in the reference cuvette to correct for solvent absorbance.[7] The wavelength of maximum absorbance (λ_max) was determined from the resulting spectrum.

Data Interpretation and Structural Elucidation Workflow

The following diagrams illustrate the workflow for spectroscopic data analysis and the logical relationships between different techniques for structural elucidation.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Verification Sample Compound Synthesis & Purification Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR MS Mass Spectrometry Prep->MS UVVIS UV-Vis Spectroscopy Prep->UVVIS Analyze Spectral Processing (Peak Picking, Integration) NMR->Analyze FTIR->Analyze MS->Analyze UVVIS->Analyze Interpret Data Interpretation (Assigning Signals) Analyze->Interpret Elucidate Structure Elucidation (Combining Data) Interpret->Elucidate Confirm Final Structure Confirmation Elucidate->Confirm

Caption: Workflow for spectroscopic analysis of a chemical compound.

logical_relationships Logical Relationships in Structural Elucidation cluster_inputs Spectroscopic Techniques cluster_outputs Derived Structural Information NMR NMR (¹H, ¹³C) CarbonSkeleton Carbon-Hydrogen Framework NMR->CarbonSkeleton Connectivity FTIR FT-IR FunctionalGroups Functional Groups (-COOH, C=O, C=N) FTIR->FunctionalGroups Vibrational Modes MS Mass Spec MolWeight Molecular Weight & Formula MS->MolWeight m/z Ratio UVVIS UV-Vis Conjugation Conjugated π System UVVIS->Conjugation Electronic Transitions Final Final Structure of 5-methyl-1-phenyl-1H- pyrazole-3-carboxylic acid CarbonSkeleton->Final FunctionalGroups->Final MolWeight->Final Conjugation->Final

Caption: Integration of data for structural elucidation.

Conclusion

The combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. Each technique offers unique and complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, FT-IR identifies the key functional groups present, mass spectrometry confirms the molecular weight and provides fragmentation patterns, and UV-Vis spectroscopy reveals information about the conjugated electronic system. By systematically acquiring, analyzing, and integrating the data from these methods, an unambiguous structural assignment can be achieved, which is a critical step in the research and development of new chemical entities.

References

One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is a valuable intermediate in the synthesis of more complex molecules. The one-pot synthesis method described herein offers an efficient and straightforward route to this compound, starting from readily available reagents. The reaction proceeds via a two-component reaction of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[1][2]

This compound exists in tautomeric forms: methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1a) and methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (1b). The hydroxy-pyrazole form (1a) is reported to be the predominant tautomer in a DMSO-d6 solution and is the form that crystallizes from ethanol.[1][2]

Reaction Scheme and Mechanism

The synthesis involves the reaction of an equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate.[1][2] The proposed reaction mechanism proceeds through a series of steps initiated by the nucleophilic attack of the phenylhydrazine on one of the electrophilic acetylenic carbons of DMAD. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring system.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Initial_Adduct Initial Adduct (Nucleophilic Attack) Phenylhydrazine->Initial_Adduct + DMAD DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Initial_Adduct Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Cyclized_Intermediate->Product Tautomerization

Figure 1: Proposed reaction mechanism for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

ParameterValueReference
Reactants
Phenylhydrazine0.22 g (2 mmol)[1]
Dimethyl Acetylenedicarboxylate (DMAD)0.28 g (2 mmol)[1]
Reaction Conditions
Molar Ratio (Phenylhydrazine:DMAD)1:1[1][2]
SolventToluene and Dichloromethane (1:1)[1][2]
Solvent Volume10 mL[1]
TemperatureReflux[1][2]
Reaction Time2 hours[1][2]
Product Characterization
Melting Point188 °C[1]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm)
3.80 (3H, s, -OCH₃)Singlet[1][2]
5.98 (1H, s, Pyrazole-H4)Singlet[1]
7.34–7.74 (5H, m, Phenyl-H)Multiplet[1]
12.16 (1H, s, -OH)Singlet[1][2]
FTIR (ATR) ν (cm⁻¹)
3204O-H stretching[1]
1728C=O stretching (ester)[1][2]
1249C-O stretching[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Materials:

  • Phenylhydrazine (0.22 g, 2 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2 mmol)

  • Toluene (5 mL)

  • Dichloromethane (DCM) (5 mL)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • A mixture of phenylhydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2 mmol) is prepared in a 25 mL round-bottom flask.[1]

  • A 10 mL (1:1) mixture of toluene and dichloromethane is added to the flask.[1]

  • The reaction mixture is stirred at reflux temperature for 2 hours.[1][2]

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, the solvent is evaporated under reduced pressure using a rotary evaporator.[1]

  • The resulting white solid is recrystallized from ethanol to yield the pure product, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Mix Phenylhydrazine and DMAD (1:1 molar ratio) B Add Toluene:DCM (1:1) solvent A->B C Reflux for 2 hours B->C D Monitor reaction by TLC C->D E Evaporate solvent (reduced pressure) D->E F Recrystallize solid from Ethanol E->F G Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate F->G

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the characterization of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It provides predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols.

Introduction

This compound is a heterocyclic organic compound with a pyrazole core, a functionality of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application in research and development. This document provides a comprehensive overview of its characterization using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on typical values for its constituent functional groups and data from structurally similar molecules.

¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~7.5-7.8Multiplet5HPhenyl-H
~6.8Singlet1HPyrazole-H4
~2.4Singlet3H-CH₃
¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~165-COOH
~150Pyrazole-C5
~142Pyrazole-C3
~139Phenyl-C1'
~129Phenyl-C3'/C5'
~128Phenyl-C4'
~125Phenyl-C2'/C6'
~110Pyrazole-C4
~12-CH₃
FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3100MediumC-H stretch (Aromatic/Heteroaromatic)
~2950MediumC-H stretch (Aliphatic -CH₃)
1710-1680StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C and C=N stretching (Aromatic and Pyrazole rings)
~1420MediumO-H bend (Carboxylic Acid)
~1300MediumC-O stretch (Carboxylic Acid)
950-900BroadO-H bend (out-of-plane, Carboxylic Acid dimer)
760 and 690StrongC-H bend (out-of-plane, Monosubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of the solid this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

3.1.2. ¹H NMR Acquisition [1][2]

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using the following typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Integrate the signals and determine the chemical shifts and coupling constants.

3.1.3. ¹³C NMR Acquisition [1][2]

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum using the following typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 512-2048 (or more, depending on sample concentration)

  • Process the FID with an appropriate window function and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FTIR Spectroscopy[3][4]

3.2.1. Sample Preparation (Thin Solid Film Method) [3]

  • Place a small amount (a few milligrams) of solid this compound in a small vial.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methanol).

  • Deposit a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

3.2.2. Data Acquisition [4]

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film into the spectrometer's sample holder.

  • Acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

G Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_conclusion Final Characterization synthesis Synthesis of this compound purification Purification and Drying synthesis->purification nmr_prep Dissolve in Deuterated Solvent purification->nmr_prep ftir_prep Prepare Thin Solid Film purification->ftir_prep h1_nmr ¹H NMR Acquisition nmr_prep->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr nmr_analysis Spectral Analysis (Shifts, Integration, Couplings) c13_nmr->nmr_analysis data_integration Integration of NMR and FTIR Data nmr_analysis->data_integration ftir_acq FTIR Spectrum Acquisition ftir_prep->ftir_acq ftir_analysis Peak Assignment (Functional Groups) ftir_acq->ftir_analysis ftir_analysis->data_integration structure_confirm Structure Confirmation data_integration->structure_confirm

Caption: Workflow for the spectroscopic characterization of the target compound.

References

An In-depth Technical Guide on the Tautomeric Forms of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide details the synthesis, structural characterization, and tautomeric equilibrium of this pyrazole derivative, along with insights into its potential biological activities.

Introduction to Tautomerism in 5-Hydroxypyrazoles

Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exists in a tautomeric equilibrium between two primary forms: the enol form (1a) and the keto form (1b)[1]. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the pyrazole ring. Understanding this tautomerism is critical as the different forms can exhibit distinct chemical reactivity, spectroscopic properties, and biological activities.

The enol tautomer, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is characterized by an aromatic pyrazole ring and a hydroxyl group at the C5 position. The keto tautomer, methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, features a non-aromatic pyrazolone ring with a carbonyl group at C5.

Tautomeric Equilibrium and Solvent Effects

The equilibrium between the enol and keto forms is highly dependent on the solvent environment. In general, polar protic solvents tend to favor the keto form, while polar aprotic and nonpolar solvents can favor the enol form. For methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the enol form (1a) has been shown to be predominant in a DMSO-d6 solution and is also the form that crystallizes from an ethanol solution[1].

SolventDielectric Constant (ε)Tautomer Population (Illustrative)Predominant Form
Chloroform-d4.8~80% Enol, ~20% KetoEnol
Acetone-d620.7~60% Enol, ~40% KetoEnol
DMSO-d646.7>95% EnolEnol
Methanol-d432.7~40% Enol, ~60% KetoKeto

Note: The data in this table is illustrative for a generic 5-hydroxypyrazole and is intended to demonstrate the general influence of solvent polarity on the tautomeric equilibrium. The actual percentages for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate may vary.

Synthesis and Characterization

Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A highly efficient one-pot synthesis for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been reported[1]. The reaction involves the condensation of phenyl hydrazine with dimethylacetylene dicarboxylate (DMAD).

G cluster_reagents Reagents cluster_conditions Reaction Conditions Phenylhydrazine Phenylhydrazine Reaction Phenylhydrazine->Reaction DMAD Dimethylacetylene dicarboxylate (DMAD) DMAD->Reaction Solvent Toluene:DCM (1:1) Solvent->Reaction Temperature Reflux Temperature->Reaction Time 2 hours Time->Reaction Product Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Reaction->Product Condensation

Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Experimental Protocol for Synthesis

Materials:

  • Phenyl hydrazine

  • Dimethylacetylene dicarboxylate (DMAD)

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine an equimolar mixture of phenyl hydrazine (e.g., 2 mmol) and dimethylacetylene dicarboxylate (e.g., 2 mmol).

  • Add a 1:1 mixture of toluene and DCM (e.g., 10 mL).

  • Stir the mixture at reflux for 2 hours.

  • Monitor the completion of the reaction by thin-layer chromatography.

  • After completion, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting white solid from ethanol to obtain pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1].

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed by various spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum of the enol form in DMSO-d6 shows characteristic signals: a singlet for the pyrazole H-4 proton at approximately 5.98 ppm, a singlet for the three protons of the ester methoxy group at around 3.80 ppm, a multiplet for the five phenyl protons in the range of 7.34–7.74 ppm, and a singlet for the hydroxyl proton at about 12.16 ppm[1].

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the pyrazole ring carbons, the ester carbonyl, the methoxy carbon, and the phenyl carbons. The chemical shifts of the pyrazole C3 and C5 carbons are particularly sensitive to the tautomeric form.

Experimental Protocol for NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 300 MHz for ¹H.

  • Use standard pulse programs for data acquisition. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the enol form exhibits a characteristic broad absorption band for the O-H stretching vibration around 3204 cm⁻¹ and a strong absorption for the ester carbonyl (C=O) stretching at approximately 1728 cm⁻¹[1].

Experimental Protocol for FTIR Spectroscopy (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

  • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Potential Biological Activities and Signaling Pathways

While the specific biological targets and mechanism of action for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have not been extensively studied, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Many pyrazole-containing compounds exert their effects by inhibiting key enzymes in signaling pathways, such as protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.

G cluster_pathway Generic Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->KinaseCascade Activates TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors Activates CellularResponse Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellularResponse Promotes PyrazoleCompound Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate (Potential Inhibitor) PyrazoleCompound->Receptor Inhibits PyrazoleCompound->KinaseCascade Inhibits

Potential Kinase Inhibition by Pyrazole Derivatives.

Given the structural features of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, it is plausible that it could be investigated as an inhibitor of various kinases or other enzymes. A logical workflow for screening its biological activity is proposed below.

G Start Synthesized Compound PrimaryScreening Primary Screening (e.g., Cell Viability Assays on Cancer Cell Lines) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification TargetIdentification Target Identification (e.g., Kinase Panel Screening, Affinity Chromatography) HitIdentification->TargetIdentification MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) TargetIdentification->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

References

Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds and Hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of pyrazole derivatives through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine and its derivatives. This reaction, famously known as the Knorr pyrazole synthesis, remains a cornerstone in heterocyclic chemistry due to its reliability, versatility, and the significant pharmacological importance of the resulting pyrazole scaffold.[1][2] Pyrazole derivatives are integral to numerous approved drugs, highlighting their role in modern drug development.[3]

This document details the core reaction mechanism, provides comprehensive experimental protocols, summarizes quantitative data from various synthetic approaches, and explores the factors influencing reaction outcomes.

Core Reaction Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The reaction is typically acid-catalyzed and proceeds through a two-stage process: condensation followed by cyclization and dehydration.[6][7]

The mechanism begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound.[1] This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate (a dihydroxypyrazolidine).[8] Subsequent acid-catalyzed dehydration of this intermediate yields the stable, aromatic pyrazole ring.[6][7]

A significant consideration in this synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, two different regioisomers can be formed, depending on which carbonyl group is initially attacked by the substituted nitrogen atom.[4][5]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone/ Enamine Intermediate dicarbonyl->hydrazone Condensation (-H₂O) hydrazine Hydrazine (or derivative) hydrazine->hydrazone cyclic_intermediate Cyclic Hemiaminal Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Derivative cyclic_intermediate->pyrazole Dehydration (-H₂O) water 2 H₂O cyclic_intermediate->water catalyst H⁺ Catalyst catalyst->hydrazone catalyzes catalyst->pyrazole regenerates Experimental_Workflow start Start reagents Step 1: Reagent Preparation Mix 1,3-dicarbonyl, hydrazine, solvent, and catalyst in a reaction vessel. start->reagents reaction Step 2: Reaction Heat the mixture (conventional or microwave) and monitor for completion (e.g., via TLC). reagents->reaction workup Step 3: Work-up & Isolation Cool the reaction mixture. Add water or anti-solvent to precipitate the product. Filter the solid using a Buchner funnel. reaction->workup purification Step 4: Purification Wash the collected solid with a suitable solvent (e.g., cold water or ethanol). Recrystallize from an appropriate solvent or purify via column chromatography. workup->purification analysis Step 5: Characterization Analyze the final product for purity and structure confirmation (e.g., melting point, NMR, MS). purification->analysis end End analysis->end Factors_Influence cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes center Pyrazole Synthesis (Knorr Reaction) Yield Yield center->Yield Time Reaction Time center->Time Regioselectivity Regioselectivity center->Regioselectivity Substrates Substrate Structure (Sterics & Electronics) Substrates->center Catalyst Catalyst (Acidic, Basic, Lewis Acid) Catalyst->center Solvent Solvent (Polar Protic vs. Aprotic) Solvent->center Energy Energy Source (Conventional Heat vs. Microwave) Energy->center

References

Methodological & Application

Application Notes and Protocols for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential biological activities of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid based on the known activities of structurally related pyrazole compounds. Detailed, generalized experimental protocols are provided as a starting point for researchers to develop and optimize specific assays for this compound.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4] Compounds incorporating the pyrazole nucleus have been successfully developed into drugs for various diseases, including cancer and inflammatory conditions.[2][3][5] this compound belongs to this versatile class of heterocyclic compounds and is therefore of significant interest for biological screening and drug discovery programs.

Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
AppearanceSolid
SMILESO=C(O)C1=NN(C2=CC=CC=C2)C(C)=C1
InChI KeyJAUNWUAOFPNAKK-UHFFFAOYSA-N

(Data sourced from Sigma-Aldrich[6])

Potential Biological Activities

While specific data for this compound is limited in the public domain, the broader class of pyrazole derivatives has demonstrated a remarkable spectrum of biological activities.[1][4] These include:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][7]

  • Antimicrobial Activity: Various substituted pyrazoles have shown efficacy against a range of bacterial and fungal pathogens.[8][9]

  • Anticancer Activity: The pyrazole scaffold is a key component in several approved anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][5][10]

  • Kinase Inhibition: The pyrazole nucleus serves as a scaffold for the development of potent kinase inhibitors, which are crucial in cancer therapy.[2][11]

Experimental Protocols (Generalized Templates)

The following are generalized protocols that can be adapted and optimized for the evaluation of this compound. Researchers should perform dose-response studies to determine the optimal concentration range for the compound in each assay.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX activity assay kit

  • Test compound (this compound)

  • Reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • DMSO (for dissolving the compound)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compound dilutions or reference inhibitor to the respective wells.

  • Incubate the plate according to the assay kit manufacturer's instructions to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for the recommended time.

  • Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Reference InhibitorExperimental ValueExperimental ValueCalculated Value
In Vitro Anticancer Assay: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • Reference anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the reference drug in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or reference drug.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundMCF-748Experimental Value
This compoundHCT-11648Experimental Value
DoxorubicinMCF-748Experimental Value
DoxorubicinHCT-11648Experimental Value
In Vitro Antimicrobial Assay: Broth Microdilution Method

This assay determines the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (this compound)

  • Reference antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial dilutions of the test compound and the reference drug in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental ValueN/A
FluconazoleN/AN/AExperimental Value

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis compound 5-methyl-1-phenyl-1H- pyrazole-3-carboxylic acid stock Stock Solution (in DMSO) compound->stock dilutions Serial Dilutions stock->dilutions anti_inflammatory Anti-inflammatory Assay (COX-1/COX-2) dilutions->anti_inflammatory anticancer Anticancer Assay (MTT) dilutions->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) dilutions->antimicrobial ic50 IC50 Determination anti_inflammatory->ic50 anticancer->ic50 mic MIC Determination antimicrobial->mic activity Activity Profile ic50->activity mic->activity

Caption: General workflow for the biological evaluation of the test compound.

signaling_pathway cluster_pathway Pro-inflammatory Signaling Pathway (Hypothetical) stimulus Inflammatory Stimulus membrane Cell Membrane Phospholipids stimulus->membrane pla2 PLA2 membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation compound 5-methyl-1-phenyl-1H- pyrazole-3-carboxylic acid compound->cox inhibits

Caption: Hypothetical mechanism of anti-inflammatory action via COX inhibition.

References

Application Notes and Protocols: 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. Its rigid pyrazole core, substituted with a methyl group and a phenyl ring, provides a valuable scaffold for the development of a diverse range of biologically active molecules. The carboxylic acid functionality serves as a convenient handle for various chemical transformations, including amide bond formation and esterification, allowing for the facile introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process involving the formation of a pyrazolone intermediate followed by subsequent functionalization and hydrolysis.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Vilsmeier-Haack & Oxidation (Conceptual) cluster_2 Alternative Step 2: Ester Condensation & Hydrolysis A Ethyl Acetoacetate + Phenylhydrazine B Reflux in Ethanol A->B Reaction C 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one B->C Product D 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one E Vilsmeier-Haack Reagent (POCl3, DMF) D->E Reaction F Intermediate Aldehyde E->F G Oxidation (e.g., KMnO4) F->G H This compound G->H I Ethyl Acetoacetate + Diethyl Oxalate J Sodium Ethoxide I->J K Ethyl 2,4-dioxo-3-phenylbutanoate J->K L Phenylhydrazine K->L M Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate L->M N Base Hydrolysis (e.g., NaOH, EtOH/H2O) M->N O This compound N->O

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is a composite of established methods for pyrazole synthesis.

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add phenylhydrazine (1.0 eq) to the stirred solution at room temperature.[1][2]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a solid.

Step 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (Illustrative)

Note: A direct and high-yielding conversion from the pyrazolone to the 3-carboxylic acid is not straightforward. A more reliable, though longer, route involves building the pyrazole ring with the desired substitution pattern from acyclic precursors.

A plausible route involves the condensation of a β-keto ester with a hydrazine, a common method for constructing pyrazole rings.

Step 3: Hydrolysis to this compound

  • Dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.[3]

  • Add sodium hydroxide (2.0-5.0 eq) to the solution.[3][4]

  • Heat the mixture at reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with 1M HCl to a pH of 3-4.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key building block for the synthesis of various therapeutic agents, most notably as inhibitors of cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein (MAP) kinase.

Synthesis of COX-2 Inhibitors

The pyrazole scaffold is a core component of several selective COX-2 inhibitors, such as celecoxib. The carboxylic acid group of the title compound can be readily converted to an amide, which is a common feature in many COX-2 inhibitors.

Signaling Pathway of COX-2 in Inflammation

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolism Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole-based Inhibitor Pyrazole-based Inhibitor Pyrazole-based Inhibitor->COX-2 Inhibition G Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Pyrazole-based Inhibitor Pyrazole-based Inhibitor Pyrazole-based Inhibitor->p38 MAPK Inhibition

References

Application Notes: In Vitro Assay Protocols for Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives, particularly pyrazole carboxylic acids, are foundational scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3] These heterocyclic compounds are integral to the structure of numerous approved drugs and clinical candidates, demonstrating their therapeutic potential.[1][4] The biological versatility of pyrazole carboxylic acid derivatives—spanning anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory activities—makes them a primary focus in drug discovery and development.[3][5][6][7] High-throughput screening (HTS) of pyrazole-based compound libraries is a common strategy for identifying novel hit and lead compounds for a multitude of therapeutic targets.[4][8][9]

These application notes provide detailed protocols for key in vitro assays used to characterize the biological effects of pyrazole carboxylic acid derivatives, present quantitative data from relevant studies, and offer visual diagrams of experimental workflows and associated biological pathways.

Data Presentation: Efficacy of Pyrazole Carboxylic Acid Derivatives

The following tables summarize quantitative data from various in vitro studies, showcasing the potency of different pyrazole derivatives against a range of biological targets.

Table 1: Anticancer and Cytotoxic Activity

Compound Class/ID Cell Line Assay IC50 (µM) Reference
Pyrazole-Indole Hybrid (7a) HepG2 (Liver Cancer) MTT 6.1 ± 1.9 [10][11]
Pyrazole-Indole Hybrid (7b) HepG2 (Liver Cancer) MTT 7.9 ± 1.9 [10][11]
Pyrazolone Derivative (4) HCT-116 (Colon Cancer) --- 7.67 ± 0.5 [9]
Pyrazolone Derivative (4) HepG-2 (Liver Cancer) --- 5.85 ± 0.4 [9]
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1 (Pancreatic) MTT 61.7 ± 4.9 [12]

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast Cancer) | MTT | 81.48 ± 0.89 |[12] |

Table 2: Enzyme Inhibition Activity

Compound Class/ID Target Enzyme Assay Type IC50 / Kᵢ Reference
Pyrazole Derivative (15) Angiotensin-Converting Enzyme (ACE) ACE Inhibition Assay 0.123 mM (IC50) [3]
Pyrazole-carboxamide (6a-i series) Carbonic Anhydrase I (hCA I) CA Inhibition 0.063–3.368 µM (Kᵢ) [13]
Pyrazole-carboxamide (6a-i series) Carbonic Anhydrase II (hCA II) CA Inhibition 0.007–4.235 µM (Kᵢ) [13]
Pyrazolone Derivative (6b) Cyclooxygenase-2 (COX-2) COX Inhibition 0.25 µM (IC50) [9]
Triphenyl-substituted Pyrazole (15) Acetylcholinesterase (AChE) AChE Inhibition 66.37 nM (IC50) [14]

| Pyrazole Derivative | Urease | Urease Inhibition | Selective Inhibition |[15] |

Table 3: Antimicrobial Activity

Compound Class/ID Microbial Strain Assay Type MIC (µg/mL) Reference
Pyrazolylthiazole Carboxylic Acid (2h) Gram-positive bacteria Microdilution 6.25 [16]
Pyrazole Derivative (3b) Staphylococcus aureus --- 1.25 µmol/mL [17]

| 1,3,4,5-Tetrasubstituted Pyrazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | --- | --- |[1] |

Experimental Protocols

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This assay is widely used to assess the effect of compounds on cell proliferation and to determine cytotoxic potency (IC50).[5][6]

Objective: To quantify the viability of cancer cells after treatment with pyrazole carboxylic acid derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549).[10][12]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Pyrazole carboxylic acid derivatives (dissolved in DMSO to create stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Enzyme Inhibition (Carbonic Anhydrase Assay)

Many pyrazole derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes, which are involved in various physiological processes.[13]

Objective: To determine the inhibitory activity (Kᵢ) of pyrazole carboxylic acid derivatives against human carbonic anhydrase I and II (hCA I and hCA II).

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. A common method involves monitoring the esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored 4-nitrophenolate. The rate of formation of this product is measured spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase I and II isoenzymes.

  • Tris-HCl buffer (pH 7.4).

  • 4-Nitrophenyl acetate (NPA) substrate.

  • Pyrazole carboxylic acid derivatives (dissolved in DMSO).

  • 96-well UV-transparent plates.

  • Spectrophotometer or microplate reader (400 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in Tris-HCl buffer.

    • Prepare a stock solution of the NPA substrate in acetonitrile.

    • Prepare serial dilutions of the pyrazole inhibitor compounds in DMSO.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • 140 µL of Tris-HCl buffer.

      • 20 µL of the enzyme solution.

      • 20 µL of the inhibitor solution at various concentrations.

    • Include a control reaction with no inhibitor (add 20 µL of DMSO instead).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of the NPA substrate solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode. The slope of the linear portion of the absorbance vs. time curve represents the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition mechanism and substrate concentration are known.

Protocol: Antimicrobial Susceptibility (Agar Well Diffusion Assay)

This method is used to screen compounds for antimicrobial activity by measuring the zone of growth inhibition.[18]

Objective: To evaluate the antibacterial and antifungal activity of pyrazole carboxylic acid derivatives against various pathogenic microbes.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).[1][18]

  • Nutrient agar or Mueller-Hinton agar for bacteria; Sabouraud Dextrose Agar for fungi.

  • Sterile Petri dishes.

  • Sterile cork borer (6-8 mm diameter).

  • Pyrazole carboxylic acid derivatives (dissolved in a suitable solvent like DMSO).

  • Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, ampicillin) as positive controls.[1][16]

  • Solvent (e.g., DMSO) as a negative control.

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Lawn Culture: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also, load the positive and negative controls into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for fungi).

  • Measurement and Interpretation:

    • After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone diameters of the test compounds with those of the positive and negative controls.

Visualizations

Experimental_Workflow_for_In_Vitro_Screening cluster_prep Preparation cluster_screening Screening Process cluster_analysis Analysis & Outcome Compound_Library Pyrazole Carboxylic Acid Derivatives Library HTS High-Throughput Screening (HTS) Primary Screen Compound_Library->HTS Assay_Reagents Prepare Assay-Specific Reagents (Cells, Enzymes, etc.) Assay_Reagents->HTS Data_Analysis Data Analysis & Hit Identification HTS->Data_Analysis Identify 'Hits' Dose_Response Dose-Response & IC50 Determination Selectivity Selectivity & Specificity Assays (e.g., Counter-screens) Dose_Response->Selectivity Lead_Compound Lead Compound Identification Selectivity->Lead_Compound Validate & Select Leads Data_Analysis->Dose_Response Confirm & Quantify Potency of Hits

Kinase_Signaling_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A Activates Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Leads to Inhibitor Pyrazole Derivative Inhibitor->Kinase_B Inhibits ATP Binding

Enzyme_Inhibition_Assay_Mechanism cluster_no_inhibitor Control Reaction (No Inhibitor) cluster_with_inhibitor Inhibited Reaction Enzyme {Enzyme | Active Site} Substrate Substrate ES_Complex {Enzyme-Substrate Complex} Product Product (Signal) Enzyme_I {Enzyme | Active Site} Inhibitor Pyrazole Derivative EI_Complex {Enzyme-Inhibitor Complex (Inactive)} No_Product No/Reduced Product

References

Application Notes and Protocols for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Compounds based on the pyrazole core have been developed as anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer agents. 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features allow for diverse chemical modifications, leading to the generation of libraries of compounds for screening and optimization.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates can be achieved through a two-step process. First, a substituted acetophenone reacts with diethyl oxalate in the presence of a base like sodium ethoxide to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. Subsequently, cyclization with hydrazine hydrate in glacial acetic acid yields the desired pyrazole product.

A general synthetic scheme is as follows:

Synthesis_Workflow Substituted_Acetophenone Substituted Acetophenone DioxoEster Ethyl-2,4-dioxo-4-phenylbutanoate Intermediate Substituted_Acetophenone->DioxoEster Sodium Ethoxide Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->DioxoEster Final_Product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate DioxoEster->Final_Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Glacial Acetic Acid

General Synthetic Workflow for Pyrazole Derivatives.

Biological Activities and Applications

Derivatives of this compound have been investigated for several therapeutic applications, as detailed below.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the anti-inflammatory potential of novel compounds. While specific data for this compound is unavailable, studies on related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory activity. For example, compounds with dimethoxyphenyl substitutions have shown notable reductions in paw edema compared to control groups.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundSubstitution PatternAnimal ModelEdema Inhibition (%)Reference
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate2,3-dimethoxyphenylRatSignificant
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate3,4-dimethoxyphenylRatSignificant
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundBacterial StrainFungal StrainMIC (µg/mL)Reference
N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(4-chlorobenzoyl)-5-(methylthio)-1H-pyrazole-4-carboxamideS. aureusC. albicans62.5
N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(4-nitrobenzoyl)-5-(methylthio)-1H-pyrazole-4-carboxamideS. aureusC. albicans125
N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(4-methylbenzoyl)-5-(methylthio)-1H-pyrazole-4-carboxamideE. coliA. niger250
Kinase Inhibition

Many pyrazole-containing compounds have been identified as potent kinase inhibitors, which are crucial targets in cancer and inflammatory diseases. For instance, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been synthesized and evaluated as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a key player in neurodegenerative diseases.

Table 3: JNK3 Inhibitory Activity of a Selected Pyrazole Derivative

CompoundIC50 (µM)Kinase SelectivityReference
(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile0.227High for JNK3

JNK3 Signaling Pathway

The JNK3 signaling cascade is a critical pathway in neuronal apoptosis. Stress stimuli lead to the activation of upstream kinases (MKK4/MKK7), which in turn phosphorylate and activate JNK3. Activated JNK3 then phosphorylates transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., Oxidative Stress) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 Phosphorylation cJun c-Jun JNK3->cJun Phosphorylation Apoptosis Neuronal Apoptosis cJun->Apoptosis Gene Expression Inhibitor 5-methyl-1-phenyl-1H-pyrazole -3-carboxylic acid derivative (Potential Inhibitor) Inhibitor->JNK3

Simplified JNK3 Signaling Pathway and Potential Inhibition.
MCL-1 Inhibition

Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family and is a validated target in cancer therapy. Phenylpyrazole derivatives have been identified as a new class of selective MCL-1 inhibitors.

MCL-1 and Apoptosis Regulation

MCL-1 sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for initiating apoptosis. Inhibition of MCL-1 releases BIM, leading to apoptosis.

MCL1_Pathway MCL1 MCL-1 BIM BIM (Pro-apoptotic) MCL1->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Inhibitor Phenylpyrazole Derivative (Inhibitor) Inhibitor->MCL1

Role of MCL-1 in Apoptosis and its Inhibition.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the in vivo assessment of the anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at different doses).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage increase in paw volume for each group at each time point.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the in vitro determination of the minimum concentration of a compound that inhibits microbial growth.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL and a final volume of 200 µL.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, read the optical density at 600 nm using a microplate reader.

Protocol 3: In Vitro JNK3 Kinase Assay (ADP-Glo™ Assay)

This protocol details a method to assess the inhibitory activity of a compound against JNK3 kinase.

Materials:

  • Recombinant human JNK3 enzyme

  • JNK3 substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (control).

  • Add 2 µL of a solution containing the JNK3 enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a versatile scaffold in medicinal chemistry with demonstrated potential in developing novel therapeutics for inflammatory diseases, infectious diseases, and cancer. The provided protocols offer standardized methods for evaluating the biological activities of newly synthesized pyrazole compounds. Further investigation and optimization of this chemical class are warranted to identify lead compounds with improved potency and selectivity for various therapeutic targets.

References

Pyrazole Derivatives as Potent Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their prominent anti-inflammatory properties. The five-membered ring structure of pyrazole serves as a privileged scaffold for the design of potent inhibitors of key inflammatory mediators. The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the clinical management of inflammatory disorders.[1][2] This document provides detailed application notes, experimental protocols, and data presentation for researchers engaged in the discovery and development of novel pyrazole-based anti-inflammatory drugs.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[2][3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[4][5] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal and platelet homeostasis, pyrazole derivatives can offer a more favorable safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Beyond COX-2 inhibition, some pyrazole derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, including the inhibition of 5-lipoxygenase (5-LOX) and the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][6]

Data Presentation: In Vitro and In Vivo Efficacy

The anti-inflammatory potential of pyrazole derivatives is typically evaluated through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for representative pyrazole compounds, providing a basis for comparison and structure-activity relationship (SAR) studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib150.04375[7]
SC-558>19000.0053>358490[7]
PhenylbutazoneVaries (non-selective)Varies (non-selective)~1[7]
Trimethoxy derivative 5f-1.509.56[8]
Trimethoxy derivative 6f-1.158.31[8]
Hybrid Pyrazole 5u-1.7974.92[9]
Hybrid Pyrazole 5s-2.5172.95[9]

Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound/DerivativeDose (mg/kg)Time Point (hours)Paw Edema Inhibition (%)Reference
Indomethacin10457.66[10]
Pyrazole Derivative 6a-382.5[11]
Pyrazole Derivative 16a-384.0[11]
Pyrazoline Derivative 2d0.0057 mmol/kg-High Activity[3]
Pyrazoline Derivative 2e0.0057 mmol/kg-High Activity[3]
Pyrazoline Chalcone 6i-542.41[12]

Table 3: In Vitro Inhibition of Pro-Inflammatory Cytokines by Pyrazole Derivatives in LPS-Stimulated RAW264.7 Macrophages

Compound/DerivativeConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Celecoxib507583[8]
Pyrazole-pyridazine hybrid 6f507078[8]
Pyrazole-pyridazine hybrid 6e506565[8]
Pyrazole-pyridazine hybrid 5f504862[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel pyrazole derivatives.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (fluorogenic substrate)

  • COX Cofactor (e.g., heme)

  • Arachidonic Acid (substrate)

  • Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib) dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer as per the manufacturer's recommendations. Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer. b. Add the COX Cofactor to each well. c. Add the COX-1 or COX-2 enzyme to the respective wells. d. Add the test compounds or reference inhibitor at various concentrations to the designated wells. Include a vehicle control (DMSO) and a no-inhibitor control. e. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. f. Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[13]

  • Data Analysis: a. Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. b. Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Slope of test compound / Slope of no-inhibitor control)] x 100 c. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of test compounds in an animal model.

Materials:

  • Male Wistar rats or Swiss albino mice (specific weight and age range)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test pyrazole derivatives and reference drug (e.g., Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: a. Divide the animals into groups (e.g., control, reference, and test compound groups) with a sufficient number of animals per group (n=6-8). b. Administer the test compounds and the reference drug orally or intraperitoneally at predetermined doses. Administer the vehicle to the control group.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[14][15]

  • Measurement of Paw Edema: a. Measure the paw volume or thickness of the carrageenan-injected paw using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[16]

  • Data Analysis: a. Calculate the increase in paw volume or thickness for each animal at each time point. b. Determine the percentage of inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (Mean paw edema of treated group / Mean paw edema of control group)] x 100

Protocol 3: In Vitro Measurement of TNF-α and IL-6 Production (ELISA Method)

Objective: To quantify the inhibitory effect of test compounds on the production of pro-inflammatory cytokines in cultured macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole derivatives and reference inhibitor dissolved in DMSO

  • Human or murine TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Culture and Seeding: a. Culture RAW264.7 cells in a humidified incubator at 37°C with 5% CO2. b. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment and Stimulation: a. Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls. c. Incubate the plates for a specified period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA Assay: a. Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.[17][18][19] This typically involves: i. Coating the ELISA plate with capture antibody. ii. Adding standards and samples. iii. Adding detection antibody. iv. Adding enzyme conjugate (e.g., streptavidin-HRP). v. Adding substrate and stop solution.

  • Measurement and Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. b. Generate a standard curve for each cytokine. c. Determine the concentration of TNF-α and IL-6 in the samples from the standard curve. d. Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

Visualization of Pathways and Workflows

To provide a clearer understanding of the underlying biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase AA->LOX PGs_TXs Prostaglandins & Thromboxanes (Housekeeping) COX1->PGs_TXs PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Arachidonic Acid Inflammatory Pathway

Experimental_Workflow Start Start: Novel Pyrazole Derivative Synthesis InVitro_COX In Vitro Screening: COX-1/COX-2 Inhibition Assay Start->InVitro_COX InVitro_Cytokine In Vitro Screening: Cytokine (TNF-α, IL-6) Inhibition Assay Start->InVitro_Cytokine Lead_Identification Lead Compound Identification (High Potency & Selectivity) InVitro_COX->Lead_Identification InVitro_Cytokine->Lead_Identification InVivo_Edema In Vivo Efficacy: Carrageenan-Induced Paw Edema Model Lead_Identification->InVivo_Edema SAR_Optimization Structure-Activity Relationship (SAR) & Lead Optimization InVivo_Edema->SAR_Optimization SAR_Optimization->Start Iterative Design Preclinical Preclinical Development SAR_Optimization->Preclinical

Anti-inflammatory Drug Discovery Workflow

Conclusion

Pyrazole derivatives continue to be a highly promising scaffold for the development of novel anti-inflammatory therapeutics. The provided application notes and detailed protocols offer a comprehensive guide for researchers to effectively screen, characterize, and optimize these compounds. By leveraging the outlined in vitro and in vivo assays and understanding the underlying mechanisms of action, the scientific community can accelerate the discovery of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

Application Note: Monitoring Pyrazole Synthesis with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazoles are a critical class of five-membered nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The synthesis of substituted pyrazoles, often achieved through methods like the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] Monitoring the progress of this reaction is crucial for optimizing yield, minimizing side products, and determining the reaction endpoint. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose.[1][4][5] This application note provides a detailed protocol for monitoring the synthesis of a representative pyrazole using TLC.

Principle of Thin-Layer Chromatography TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent). The mobile phase moves up the stationary phase by capillary action. Compounds with a stronger affinity for the stationary phase move more slowly, while compounds with a higher affinity for the mobile phase move faster.[6][7] This difference in movement results in the separation of the components, which can be visualized as distinct spots. The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9]

Experimental Protocols

Part A: Representative Pyrazole Synthesis (Knorr Synthesis)

This protocol describes the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole from acetylacetone and phenylhydrazine.

Materials:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Ethanol (solvent)

  • Catalytic amount of a suitable acid (e.g., glacial acetic acid)

  • Round-bottomed flask (25 mL)[5]

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Methodology:

  • In a 25 mL round-bottomed flask, combine acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).[5]

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Stir the reaction mixture at room temperature or under gentle reflux, depending on the specific literature procedure.[5]

  • The progress of the reaction should be monitored by TLC at regular intervals (e.g., every 30 minutes).[5]

Part B: TLC Monitoring Protocol

Materials and Reagents:

  • Silica gel 60 F254 pre-coated TLC plates[5]

  • TLC developing chamber with a lid

  • Mobile Phase: 30% Ethyl Acetate in Hexane[3]

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Visualization tools: UV lamp (254 nm), iodine chamber, or a chemical stain.

Methodology:

  • Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate.

    • Mark three distinct lanes on the origin line for spotting: 'SM' for starting material (co-spot of both reactants), 'R' for the reaction mixture, and 'P' for the product (if a standard is available).

  • Sample Preparation and Spotting:

    • Time Zero (t=0): Before starting the reaction or immediately after mixing, take a small aliquot of the reaction mixture using a capillary tube and spot it on the 'R' lane.

    • Spot a dilute solution of the starting materials (acetylacetone and phenylhydrazine) on the 'SM' lane.

    • During Reaction: At regular intervals (e.g., 30, 60, 90 minutes), take a small aliquot from the reaction mixture and spot it on a new TLC plate in the 'R' lane. It is good practice to also spot the starting materials on the same plate for comparison.

  • Development:

    • Pour the mobile phase (30% Ethyl Acetate/Hexane) into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, wetting it with the solvent to ensure the chamber atmosphere is saturated with solvent vapors. Close the lid and allow it to equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[10]

    • Allow the plate to air dry completely.

    • Visualize the spots using a UV lamp (254 nm). Pyrazoles and other aromatic compounds will appear as dark spots against a fluorescent green background.[11] Circle the spots with a pencil.

    • For further visualization, place the plate in a chamber containing a few iodine crystals. Most organic compounds will appear as yellow-brown spots.[2]

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot.[8]

Data Presentation and Interpretation

The reaction is considered complete when the starting material spots on the TLC plate have disappeared or significantly diminished, and a new spot corresponding to the pyrazole product appears and its intensity ceases to increase over time.

Table 1: Representative TLC Data for the Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

CompoundRolePolarityExpected Rf Value*Appearance under UV (254 nm)
PhenylhydrazineStarting MaterialHigh0.10 - 0.20UV active
AcetylacetoneStarting MaterialMedium0.35 - 0.45Not strongly UV active
Hydrazone IntermediateIntermediateMedium0.50 - 0.60UV active
3,5-dimethyl-1-phenyl-1H-pyrazoleProductLow0.70 - 0.80Strongly UV active

*Note: Rf values are indicative and were obtained using a mobile phase of 30% Ethyl Acetate / 70% Hexane on a silica gel plate. Actual values may vary based on specific experimental conditions.[9]

Visualization Techniques for Pyrazoles

  • UV Light (254 nm): This is a non-destructive method and is highly effective for pyrazoles due to their aromatic nature and conjugated systems.[2][7] Compounds will appear as dark spots on a fluorescent background.

  • Iodine Vapor: A semi-destructive method where the plate is exposed to iodine vapor. It is a general stain for many organic compounds, which typically form yellow-brown complexes with iodine.[2]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive, general-purpose stain. It reacts with any oxidizable functional groups. The plate is dipped in the stain and gently heated, revealing compounds as yellow-brown spots on a purple/pink background.[2]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 TLC Monitoring Cycle cluster_2 Reaction Conclusion start Prepare Reaction Mixture (1,3-Dicarbonyl + Hydrazine) aliquot Take Aliquot at Time 't' start->aliquot spot Spot SM & Reaction Mixture on TLC Plate aliquot->spot develop Develop TLC Plate (e.g., 30% EtOAc/Hexane) spot->develop visualize Visualize Plate (UV, Iodine, etc.) develop->visualize calculate Calculate Rf Values visualize->calculate decision Is Reaction Complete? (Starting Material Consumed?) calculate->decision decision->aliquot No (Continue Monitoring) end Work-up and Purify Product decision->end Yes

Caption: Workflow for monitoring pyrazole synthesis using TLC.

References

Application Notes and Protocols: Evaluation of Antimicrobial and Antioxidant Activities of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The versatile structure of the pyrazole ring allows for various substitutions, leading to a wide array of derivatives with diverse pharmacological profiles. This document provides detailed protocols for evaluating the antimicrobial and antioxidant activities of pyrazole derivatives, along with data presentation guidelines and visualizations of experimental workflows and potential mechanisms of action.

Data Presentation: Summary of Biological Activities

The following tables summarize the antimicrobial and antioxidant activities of representative pyrazole derivatives reported in the literature. This structured format allows for easy comparison of the efficacy of different compounds.

Table 1: Antimicrobial Activity of Pyrazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Pyrazole Derivative 1 12.5255010062.5[3]
Pyrazole-Thiazole Hybrid 2 4816328[4]
Quinoline-Pyrazole Hybrid 3 0.981.953.97.8>125
Benzofuran-Pyrazole Hybrid 4 7.8115.615.63.9131.25[5]
Pyrazole-Carbohydrazide 5 1.560.7812.512.5>125

Table 2: Antioxidant Activity of Pyrazole Derivatives (IC50 in µg/mL)

Compound/DerivativeDPPH Radical ScavengingABTS Radical ScavengingReference
Pyrazole-Sulfonamide A 25.515.2[6]
Naphthyl-Pyrazole B 18.912.8[2]
Pyrazole-Chalcone C 10.28.5[5]
4,5-Dihydropyrazole-1-carbothioamide D 35.122.4[2]
Pyrazole-Oxadiazole E 14.710.1[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific pyrazole derivatives.

Antioxidant Activity Evaluation

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[1]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[1]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectroscopic grade)

    • Test pyrazole derivatives

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[3]

    • Preparation of Test Samples: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO, methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[3]

    • Assay Procedure:

      • To each well of a 96-well microplate, add 100 µL of the test compound solution at different concentrations.

      • Add 100 µL of the 0.1 mM DPPH solution to each well.

      • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 Where ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the DPPH solution with the test sample.[3]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[7]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method for assessing antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[8]

  • Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test pyrazole derivatives

    • Trolox (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Preparation of ABTS Radical Cation (ABTS•+):

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[8][9]

    • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • Preparation of Test Samples: Prepare a series of dilutions of the pyrazole derivative in a suitable solvent.

    • Assay Procedure:

      • To each well of a 96-well microplate, add 10 µL of the test compound solution at different concentrations.

      • Add 190 µL of the diluted ABTS•+ working solution to each well.[3]

      • Incubate the plate in the dark at room temperature for 6 minutes.[3]

    • Measurement: Measure the absorbance of each well at 734 nm.[3]

    • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Antimicrobial Activity Evaluation

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density.

  • Materials:

    • Test pyrazole derivatives

    • Bacterial and/or fungal strains

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microplates

    • Spectrophotometer or microplate reader

    • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Protocol:

    • Preparation of Inoculum:

      • From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile saline or broth.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

      • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.[10]

    • Preparation of Serial Dilutions:

      • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

      • Perform a two-fold serial dilution of the stock solution in the appropriate broth directly in the 96-well plate to obtain a range of concentrations.

    • Inoculation and Incubation:

      • Add the standardized inoculum to each well containing the test compound.

      • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

      • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]

    • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable colonies.

  • Protocol:

    • Subculturing: From the wells corresponding to the MIC and higher concentrations where no growth was observed in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[11]

    • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

    • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[11]

Visualizations

Experimental Workflows

G Antioxidant Activity Workflow (DPPH/ABTS Assay) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare DPPH/ABTS Reagent add_reagents Add Reagents and Samples to 96-well Plate prep_reagent->add_reagents prep_sample Prepare Pyrazole Derivative Dilutions prep_sample->add_reagents prep_control Prepare Positive Control Dilutions prep_control->add_reagents incubate Incubate in the Dark add_reagents->incubate measure_abs Measure Absorbance incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for DPPH/ABTS Antioxidant Assay.

G Antimicrobial Activity Workflow (MIC/MBC Assay) cluster_mic MIC Determination cluster_mbc MBC Determination prep_dilutions Prepare Serial Dilutions of Pyrazole Derivative inoculate Inoculate 96-well Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate_mic Incubate inoculate->incubate_mic read_mic Read MIC Results (Visual/OD) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Count Colonies and Determine MBC incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Antimicrobial Assays.

Signaling Pathways and Mechanisms of Action

G Antioxidant Mechanism: Free Radical Scavenging pyrazole Pyrazole Derivative (Antioxidant) free_radical Free Radical (e.g., DPPH•, ABTS•+) stabilized_pyrazole Stabilized Pyrazole Radical pyrazole->stabilized_pyrazole Donates H• or e- neutralized_radical Neutralized Molecule free_radical->neutralized_radical Accepts H• or e-

Caption: Free radical scavenging by pyrazole derivatives.

G Antimicrobial Mechanism: DNA Gyrase Inhibition pyrazole Pyrazole Derivative dna_gyrase Bacterial DNA Gyrase pyrazole->dna_gyrase Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Blockage leads to

Caption: Inhibition of DNA gyrase by pyrazole derivatives.

References

Application Notes and Protocols: Pyrazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The content covers the underlying mechanism of action, key structural features for activity, and detailed protocols for their evaluation.

Introduction: The Significance of Selective COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function.[1] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammatory processes.[1]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1] Selective COX-2 inhibitors were developed to specifically target the inflammation-associated enzyme, thereby reducing the risk of these adverse effects.[1] The pyrazole scaffold has emerged as a critical pharmacophore in the design of selective COX-2 inhibitors, with Celecoxib being a prominent example.[1][2] The diaryl-substituted pyrazole structure is a cornerstone of this class of drugs.[1]

Mechanism of Action and Signaling Pathway

Selective COX-2 inhibitors block the synthesis of pro-inflammatory prostaglandins by binding to the active site of the COX-2 enzyme.[1] The selectivity of many pyrazole-based inhibitors, such as Celecoxib, is attributed to the presence of a sulfonamide or a similar side chain. This group binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thus conferring selectivity.[1][3]

The inhibition of COX-2 leads to a reduction in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and angiogenesis.[4] PGE2 exerts its effects by binding to G-protein coupled receptors (EP1, EP2, EP3, and EP4), which in turn activate downstream signaling pathways involved in cell proliferation, invasion, and resistance to apoptosis.[4][5] The COX-2/PGE2 pathway is not only pivotal in inflammation but also plays a significant role in the progression of various cancers.[4][6][7]

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (e.g., PKA, β-catenin, NF-κB, PI3K/AKT) EP_Receptors->Downstream_Signaling Inflammation Inflammation Downstream_Signaling->Inflammation Cancer_Progression Cancer Progression Downstream_Signaling->Cancer_Progression Pyrazole_Inhibitors Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Inhibitors->COX2

Caption: COX-2 Signaling Pathway and Inhibition by Pyrazole Derivatives.

Quantitative Data on Pyrazole Derivatives as COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2, along with their selectivity index (SI). The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib>1000.034 - 0.052>1923 - >2941[8]
Compound 119aNot specified0.02 - 0.04462.91[8]
Compound 119bNot specified0.02 - 0.04334.25[8]
Compound 125aNot specifiedNot specified8.22[8]
Compound 125bNot specifiedNot specified9.31[8]
Compound 5f (Pyrazolone)>1001.50>66.67[9]
Compound 6e (Aminopyrazole)>1001.15>86.96[9]
Compound 6f (Aminopyrazole)>1001.23>81.30[9]
Compound 5b5.400.01344.56[10]
Zu-4280011Not specifiedNot specified20.03[11]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a method for high-throughput screening.

Materials:

  • COX Assay Buffer

  • COX Probe (e.g., in DMSO)

  • COX Cofactor (e.g., in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-2

  • Test Pyrazole Derivatives

  • Positive Control (e.g., Celecoxib)

  • 96-well microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Preparation of Reagents:

    • Reconstitute the human recombinant COX-2 enzyme in purified water and store on ice during use.

    • Prepare the arachidonic acid solution by reconstituting it in ethanol and then diluting it with NaOH.

    • Prepare a 10x working solution of the test pyrazole derivatives and the positive control in the COX Assay Buffer.

  • Assay Protocol:

    • To a 96-well plate, add 10 µL of the diluted test inhibitor, positive control, or assay buffer (for enzyme control).

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence kinetically at 25 °C for 5-10 minutes using a microplate reader (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the COX-2 activity by 50%.

In_Vitro_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Inhibitors/Controls) Prepare_Reagents->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Buffer, Probe, Cofactor) Plate_Setup->Add_Reaction_Mix Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End SAR_Pyrazoles Core_Structure Core Pyrazole Structure Diaryl_Substitution Diaryl Substitution Core_Structure->Diaryl_Substitution Sulfonamide_Group Para-Sulfonamide/Methanesulfonyl on Aryl Ring 1 Diaryl_Substitution->Sulfonamide_Group Other_Substituents Substituents on Aryl Ring 2 (e.g., Electron-withdrawing groups) Diaryl_Substitution->Other_Substituents COX2_Selectivity High COX-2 Selectivity Sulfonamide_Group->COX2_Selectivity Potent_Activity Potent Anti-inflammatory Activity Other_Substituents->Potent_Activity COX2_Selectivity->Potent_Activity

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazole-NO Hybrid Molecules for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Numerous pyrazole-containing drugs have been approved for a wide range of clinical conditions, including anti-inflammatory (Celecoxib), anticancer (Crizotinib), and analgesic (Difenamizole) agents.[1][2][3] Nitric oxide (NO) is a critical endogenous signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.[1][4] The development of pyrazole-NO hybrid molecules represents an innovative strategy in drug design. This approach combines the therapeutic properties of a pyrazole-based drug with the multifaceted biological activities of nitric oxide. The NO moiety is typically appended to the pyrazole core via a linker, designed to release NO under specific physiological conditions, potentially enhancing therapeutic efficacy and reducing side effects, such as gastrointestinal toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] These hybrids are primarily investigated for their anti-inflammatory and anticancer activities.[7][8]

Synthesis Protocols for Pyrazole-NO Hybrids

The most common strategy for creating pyrazole-NO hybrids involves a two-step process: first, the synthesis of a pyrazole core containing a suitable functional group (e.g., a hydroxyl group), followed by the introduction of an NO-donating moiety, typically a nitrate ester.[9]

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of pyrazole-NO hybrid molecules, starting from chalcone precursors.

G start Chalcone Precursor & Substituted Phenylhydrazine step1 Cyclocondensation Reaction (e.g., in Ethanol) start->step1 intermediate 1-Aryl-5-(4-hydroxy)phenyl Pyrazole Intermediate step1->intermediate step2 Nitration Reaction (Fuming HNO3 / Acetic Anhydride) intermediate->step2 product Final Pyrazole-NO Hybrid Molecule step2->product purification Purification & Characterization (Chromatography, IR, NMR) product->purification

Caption: Generalized workflow for the synthesis of Pyrazole-NO hybrids.

Experimental Protocol: Synthesis of a Nitrate Ester-Based Pyrazole-NO Hybrid

This protocol is adapted from methodologies described for synthesizing 1-aryl-5-(4-nitratophenyl) pyrazoles.[9]

Materials:

  • 1-Aryl-5-(4-hydroxy)phenyl pyrazole derivative

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride

  • Chloroform

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add fuming nitric acid to acetic anhydride with constant stirring. Maintain the temperature below 10°C. Allow the mixture to stir for 15-20 minutes.

  • Dissolution of Pyrazole Intermediate: Dissolve the 1-aryl-5-(4-hydroxy)phenyl pyrazole starting material in a minimal amount of chloroform in a separate round bottom flask.

  • Nitration Reaction: Cool the pyrazole solution in an ice bath. Add the prepared nitrating mixture dropwise to the pyrazole solution with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the pure pyrazole-NO hybrid molecule.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as Infrared (IR) spectroscopy (to confirm the presence of -ONO₂ bands) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Protocols for In Vitro Evaluation

Nitric Oxide (NO) Release Assay (Griess Test)

This protocol measures the amount of nitrite (a stable breakdown product of NO) released from the hybrid molecule.[9]

Materials:

  • Pyrazole-NO hybrid compound

  • Dimethylsulfoxide (DMSO)

  • Phosphate buffer (50mM, pH 7.4)

  • Methanol

  • L-cysteine

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard solutions

  • 96-well microplate

  • Microplate reader (absorbance at 540-550 nm)

  • Incubator (37°C)

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 25 µg/mL) in DMSO.

  • Reaction Mixture: In a suitable tube, add 2 mL of a 1:1 (v/v) mixture of 50mM phosphate buffer (pH 7.4) and methanol. Add L-cysteine, which acts as a source of thiol groups to trigger NO release.

  • Initiation of Release: Add the test compound stock solution to the reaction mixture to achieve a final concentration (e.g., 10⁻⁴ M).

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Griess Reaction: After incubation, transfer 1 mL of the reaction mixture to a new tube and add 250 µL of Griess reagent.

  • Color Development: Allow the mixture to stand at room temperature for 10 minutes for color development.

  • Measurement: Transfer the colored solution to a 96-well plate and measure the absorbance at 548 nm using a microplate reader.

  • Quantification: Construct a calibration curve using sodium nitrite standard solutions (10-80 µmol/mL). Calculate the amount of NO released from the test compound relative to the standard curve. The results can be expressed as the percentage or moles of NO released per mole of the compound.[9]

Anti-inflammatory Activity Assay (Inhibition of Pro-inflammatory Mediators)

This protocol evaluates the ability of the compounds to inhibit the production of pro-inflammatory mediators like TNF-α, IL-6, and PGE-2 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).[10]

Materials:

  • RAW264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Pyrazole-NO hybrid compounds

  • Reference drug (e.g., Celecoxib)

  • ELISA kits for TNF-α, IL-6, and Prostaglandin E2 (PGE-2)

  • Cell culture plates (24- or 96-well)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a culture plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or the reference drug for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • Quantification of Mediators: Measure the concentrations of TNF-α, IL-6, and PGE-2 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each mediator by the test compounds compared to the LPS-only treated group. Determine the IC₅₀ value (the concentration required to inhibit 50% of the mediator production).

Data Presentation

Quantitative data from pharmacological evaluations are summarized below for clear comparison.

Table 1: In Vitro COX-2 Inhibition and Anti-inflammatory Activity of Pyrazole Hybrids

Compound COX-2 Inhibition IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib (Standard) 1.15 - 1.50 8.68 [6][8][10]
Compound 16b 0.55 9.78 [6][8]
Compound 16e 0.61 8.57 [6][8]
Compound 19b 0.49 10.78 [8]
Compound 19e 0.51 10.47 [8]
Trimethoxy Derivative 5f 1.50 - [10]
Trimethoxy Derivative 6f 1.15 - [10]

Note: Lower IC₅₀ values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound Cell Line IC₅₀ or GI₅₀ (µM) Reference
Doxorubicin (Standard) MCF-7 - [7]
Compound 21 HCT116 0.39 [7]
Compound 21 MCF-7 0.46 [7]
Compound 22 MCF-7 0.01 [7]
Compound 35 HCT-116 1.1 [7]
Compound 42 MCF-7 0.16 [7]
Compound 19b PC-3 1.48 [8]
Compound 19e PC-3 0.33 [8]

Note: IC₅₀/GI₅₀ represents the concentration required to inhibit 50% of cell growth.

Signaling Pathway Visualization

Mechanism of Anti-inflammatory Action

Pyrazole-NO hybrids exert their anti-inflammatory effects through a dual mechanism. The pyrazole moiety can directly inhibit the COX-2 enzyme, while the released nitric oxide (NO) can modulate various inflammatory pathways. This diagram illustrates the inhibition of the pro-inflammatory cascade.

G stimuli Inflammatory Stimuli (e.g., LPS) macrophage Macrophage / Target Cell stimuli->macrophage activates cox2 COX-2 Enzyme macrophage->cox2 upregulates pge2 Prostaglandins (PGE₂) cox2->pge2 synthesizes inflammation Inflammation (Pain, Edema) pge2->inflammation promotes hybrid Pyrazole-NO Hybrid pyrazole Pyrazole Moiety hybrid->pyrazole no Nitric Oxide (NO) hybrid->no releases pyrazole->cox2 inhibits no->inflammation modulates

Caption: Dual anti-inflammatory mechanism of Pyrazole-NO hybrids.

References

Application of Pyrazole Compounds in Agricultural Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have found extensive application in agricultural chemistry.[1] The versatile pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, allows for diverse chemical modifications, leading to the development of potent herbicides, insecticides, and fungicides.[2][3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data for researchers and professionals involved in the discovery and development of novel agrochemicals based on the pyrazole core structure.

I. Pyrazole-Based Herbicides

A prominent class of pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[6][7] Inhibition of HPPD leads to a depletion of these essential compounds, resulting in the bleaching of new plant tissues and eventual death of the weed.[6]

Key Commercial Examples:
  • Pyrasulfotole: Used for the control of broadleaf weeds in cereal crops.[3][8]

  • Topramezone: A selective herbicide for use in corn.

  • Pyrazoxyfen: Another HPPD inhibitor with broad-spectrum weed control.

Quantitative Efficacy Data

The following table summarizes the herbicidal activity of representative pyrazole compounds.

CompoundTarget Weed(s)Assay TypeEfficacy MetricValueReference(s)
Pyrasulfotole Amaranthus retroflexus (Redroot Pigweed)Whole Plant AssayGR5015 g ai/ha[6]
Topramezone Setaria faberi (Giant Foxtail)GreenhouseIC50 (HPPD)1.33 µM[9]
Compound 26 Digitaria sanguinalis (Large Crabgrass), Setaria viridis (Green Foxtail)Post-emergence% Inhibition>80% at 150 g ai/ha[10]
Compound 16 Abutilon theophrasti (Velvetleaf), Portulaca oleracea (Common Purslane)Post-emergence% Inhibition>90% at 150 g ai/ha[10]
Compound Z9 Arabidopsis thaliana HPPDEnzyme AssayIC500.05 µM[9]
Compound Z21 Echinochloa crus-galli (Barnyardgrass)Pre-emergenceRoot Inhibition69.6%[9]
Experimental Protocols

This protocol assesses the effect of pyrazole compounds on germinating seeds.[11][12][13]

Materials:

  • Test pyrazole compound

  • Acetone (solvent)

  • Tween® 80 (surfactant)

  • Pots or trays

  • Sterilized soil or potting mix

  • Seeds of indicator weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare serial dilutions of the stock solution to achieve the desired test concentrations. Add a final concentration of 0.1% (v/v) Tween® 80 to each dilution.

  • Fill pots or trays with sterilized soil.

  • Apply the herbicide solutions evenly to the soil surface of the pots. An untreated control (solvent and surfactant only) should be included.

  • Sow the seeds of the indicator species at a uniform depth in the treated soil.

  • Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After a predetermined period (e.g., 14-21 days), assess the effects by counting the number of emerged seedlings and measuring the shoot and root length of the surviving plants.

  • Calculate the percentage of inhibition compared to the untreated control.

This protocol evaluates the efficacy of pyrazole compounds on established seedlings.[6][14][15]

Materials:

  • Same as Protocol 1

  • Spray chamber or handheld sprayer

Procedure:

  • Sow seeds of indicator species in pots and allow them to grow to a specific stage (e.g., 2-3 true leaves).

  • Prepare the herbicide solutions as described in Protocol 1.

  • Apply the herbicide solutions to the seedlings using a spray chamber or handheld sprayer, ensuring uniform coverage.

  • Return the pots to the growth chamber or greenhouse.

  • Assess the plants for visual injury (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

  • Calculate the percentage of growth reduction compared to the untreated control.

Signaling Pathway and Workflow Diagrams

HPPD_Inhibition cluster_pathway HPPD Inhibition Pathway cluster_inhibition Inhibition Tyrosine Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p-Hydroxyphenylpyruvate HPPD_Enzyme HPPD Enzyme p-Hydroxyphenylpyruvate->HPPD_Enzyme Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Plastoquinone_Tocopherol Plastoquinones & Tocopherols Homogentisate->Plastoquinone_Tocopherol Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Bleaching Bleaching Pyrazole_Herbicide Pyrazole Herbicide (e.g., Pyrasulfotole) Pyrazole_Herbicide->HPPD_Enzyme Inhibits

HPPD inhibition by pyrazole herbicides.

Herbicide_Screening_Workflow Start Start Compound_Synthesis Synthesize Pyrazole Compound Library Start->Compound_Synthesis Primary_Screening Primary Screening (Pre- & Post-emergence) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Lead_Identification Identify Lead Compounds Dose_Response->Lead_Identification Spectrum_Analysis Weed Spectrum Analysis Lead_Identification->Spectrum_Analysis Crop_Selectivity Crop Selectivity Testing Spectrum_Analysis->Crop_Selectivity Field_Trials Field Trials Crop_Selectivity->Field_Trials End End Field_Trials->End

Workflow for herbicide discovery.

II. Pyrazole-Based Insecticides

Phenylpyrazole insecticides are a major class of pyrazole derivatives that act as potent neurotoxins in insects.[12] Their primary mode of action is the blockade of GABA-gated chloride channels in the insect central nervous system.[12][16] This disruption of the inhibitory neurotransmitter GABA leads to hyperexcitation, paralysis, and ultimately, death of the insect.[10]

Key Commercial Example:
  • Fipronil: A broad-spectrum insecticide used to control a wide range of agricultural and household pests.[10][12]

Quantitative Efficacy Data

The following table presents the insecticidal activity of fipronil and related compounds.

CompoundTarget InsectAssay TypeEfficacy MetricValueReference(s)
Fipronil Musca domestica (Housefly)Topical ApplicationLD5026 ng/insect[17][18]
Fipronil Heliothis virescens (Tobacco Budworm)Diet IncorporationLC500.2 ppm[16]
Ethiprole Musca domestica (Housefly)Topical ApplicationLD5033 ng/insect[1][17][18]
Experimental Protocols

This protocol determines the toxicity of pyrazole compounds through direct contact.[3][16]

Materials:

  • Test pyrazole compound

  • Acetone (solvent)

  • Glass scintillation vials (20 ml)

  • Repeating pipette

  • Target insects (e.g., adult mosquitoes, houseflies)

  • Holding cages with food and water

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Make serial dilutions to obtain a range of concentrations.

  • Pipette 0.5 ml of each concentration into a glass vial. An acetone-only control must be included.

  • Roll the vials on their sides until the acetone has completely evaporated, leaving a thin film of the compound on the inner surface.

  • Introduce a known number of adult insects (e.g., 10-25) into each vial.

  • Cap the vials with a breathable material (e.g., cotton ball).

  • Record knockdown at specified time intervals (e.g., every 15 minutes for the first hour).

  • After the exposure period (e.g., 1 hour), transfer the insects to clean holding cages with access to food and water.

  • Assess mortality at 24 hours post-exposure.

  • Analyze the data using probit analysis to determine the LC50 or LD50 values.

This protocol assesses the toxicity of pyrazole compounds when ingested by the target insect.[7][10][19]

Materials:

  • Test pyrazole compound

  • Artificial diet or sucrose solution

  • Small containers (e.g., multi-well plates, petri dishes)

  • Target insect larvae or adults

  • Fine paintbrush for transferring insects

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).

  • Incorporate the stock solution into the insect's artificial diet or a sucrose solution at various concentrations. Prepare a control diet/solution with solvent only.

  • Dispense a known amount of the treated diet/solution into individual containers.

  • Introduce one insect larva or adult into each container.

  • Maintain the containers in a controlled environment.

  • Record mortality at regular intervals (e.g., daily for 5-7 days).

  • Sub-lethal effects such as reduced feeding, weight loss, or developmental abnormalities can also be recorded.

  • Calculate the LC50 value based on the mortality data.

Signaling Pathway and Workflow Diagrams

GABA_Receptor_Blockade cluster_neuron Insect Neuron Synapse cluster_inhibition Blockade by Phenylpyrazole Presynaptic_Neuron Presynaptic Neuron GABA_Vesicles GABA Presynaptic_Neuron->GABA_Vesicles Synaptic_Cleft Synaptic Cleft GABA_Vesicles->Synaptic_Cleft GABA_Receptor GABA Receptor (Chloride Channel) Synaptic_Cleft->GABA_Receptor Postsynaptic_Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Postsynaptic_Neuron->Hyperpolarization Chloride_Ion Cl- GABA_Receptor->Chloride_Ion Opens Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Leads to Chloride_Ion->Postsynaptic_Neuron Influx Fipronil Fipronil Fipronil->GABA_Receptor Blocks

Mode of action of phenylpyrazole insecticides.

Insecticide_Development_Workflow Start Start Target_Identification Target Identification (e.g., GABA Receptor) Start->Target_Identification Lead_Generation Lead Compound Generation (Pyrazole Library) Target_Identification->Lead_Generation Primary_Bioassays Primary Bioassays (Contact & Ingestion) Lead_Generation->Primary_Bioassays SAR_Studies Structure-Activity Relationship (SAR) Studies Primary_Bioassays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Spectrum_of_Activity Spectrum of Activity (Pest Range) Lead_Optimization->Spectrum_of_Activity Toxicology_Studies Toxicology & Environmental Fate Studies Spectrum_of_Activity->Toxicology_Studies Field_Efficacy Field Efficacy Trials Toxicology_Studies->Field_Efficacy End End Field_Efficacy->End

Workflow for insecticide development.

III. Pyrazole-Based Fungicides

Pyrazole carboxamides are a highly successful class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][20] They target Complex II of the mitochondrial respiratory chain in fungi, disrupting the production of ATP and leading to the inhibition of spore germination and mycelial growth.[2][3]

Key Commercial Examples:
  • Bixafen: A broad-spectrum fungicide used in cereals and other crops.[2]

  • Fluxapyroxad: Effective against a wide range of fungal diseases.

  • Penthiopyrad: Used for the control of diseases in fruits, vegetables, and field crops.

Quantitative Efficacy Data

The following table summarizes the fungicidal activity of representative pyrazole carboxamides.

CompoundTarget FungusAssay TypeEfficacy MetricValue (µg/mL)Reference(s)
Bixafen Mycosphaerella graminicolaIn vitroEC500.04[21][22]
Fluxapyroxad Botrytis cinereaIn vitroEC500.06[4][14]
Penthiopyrad Rhizoctonia solaniIn vitroEC500.02[11]
Compound 7ai Rhizoctonia solaniIn vitroEC500.37[11]
Compound 24 Botrytis cinereaIn vitroEC500.40[4][14]
Compound 15 Valsa maliIn vitroEC500.32[4][14]
Compound 6i Valsa maliIn vitroEC501.77[20]
Compound 19i Valsa maliIn vitroEC501.97[20]
Compound 23i Rhizoctonia solaniIn vitroEC503.79[20]
Experimental Protocols

This protocol assesses the direct inhibitory effect of pyrazole compounds on fungal growth.[23][24][25][26][27]

Materials:

  • Test pyrazole compound

  • Acetone or DMSO (solvent)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes (9 cm diameter)

  • Cultures of target pathogenic fungi

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into petri dishes. An equal amount of solvent should be added to the control plates.

  • Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Seal the plates and incubate them in the dark at the optimal growth temperature for the specific fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol evaluates the ability of a pyrazole compound to protect a host plant from fungal infection.[23][28][29][30]

Materials:

  • Test pyrazole compound

  • Solvent and surfactant

  • Healthy host plants of a susceptible variety

  • Spore suspension of the target fungus

  • Spray equipment

  • Humid chamber

Procedure:

  • Grow host plants to a suitable developmental stage.

  • Prepare aqueous solutions of the test compound at different concentrations, including a surfactant.

  • Spray the plants with the test solutions until runoff. Control plants are sprayed with a solution containing only the solvent and surfactant.

  • Allow the plants to dry.

  • Inoculate the treated plants with a spore suspension of the target fungus.

  • Place the inoculated plants in a humid chamber for a period sufficient to allow infection to occur (e.g., 24-48 hours).

  • Transfer the plants to a greenhouse or growth chamber with conditions conducive to disease development.

  • Assess disease severity after a specific incubation period (e.g., 7-14 days) by visually rating the percentage of leaf area infected or by using a disease severity scale.

  • Calculate the percentage of disease control relative to the untreated, inoculated control plants.

Signaling Pathway and Workflow Diagrams

SDHI_Mechanism cluster_ETC Fungal Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by Pyrazole Carboxamide Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Electron_Flow Electron Flow to Complex III & IV Complex_II->Electron_Flow Energy_Depletion Energy Depletion & Fungal Cell Death Complex_II->Energy_Depletion Leads to ATP_Production ATP Production Electron_Flow->ATP_Production Pyrazole_Fungicide Pyrazole Carboxamide (e.g., Bixafen) Pyrazole_Fungicide->Complex_II Inhibits

Mechanism of action of SDHI fungicides.

Fungicide_Discovery_Workflow Start Start Library_Synthesis Pyrazole Carboxamide Library Synthesis Start->Library_Synthesis In_Vitro_Screening In Vitro Screening (Mycelial Growth Inhibition) Library_Synthesis->In_Vitro_Screening EC50_Determination EC50 Determination In_Vitro_Screening->EC50_Determination Lead_Selection Lead Compound Selection EC50_Determination->Lead_Selection In_Vivo_Testing In Vivo Testing (Protective & Curative) Lead_Selection->In_Vivo_Testing Spectrum_of_Activity Fungal Spectrum of Activity In_Vivo_Testing->Spectrum_of_Activity Resistance_Studies Mode of Action & Resistance Studies Spectrum_of_Activity->Resistance_Studies Greenhouse_Field_Trials Greenhouse & Field Trials Resistance_Studies->Greenhouse_Field_Trials End End Greenhouse_Field_Trials->End

Workflow for fungicide discovery.

IV. Synthesis Protocols for Key Pyrazole Intermediates and Active Ingredients

The synthesis of pyrazole-based agrochemicals often involves the construction of the pyrazole ring followed by functionalization to introduce the desired pharmacophores.

Protocol 7: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate for SDHI Fungicides)

This intermediate is crucial for the synthesis of several commercial fungicides, including bixafen and fluxapyroxad.[2][9][31][32]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (e.g., 1.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can often be used in the next step without further purification.

Protocol 8: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole (Intermediate for Fipronil)

This is a key intermediate in the synthesis of the insecticide fipronil.[17][20][33][34]

Materials:

  • 2,6-dichloro-4-trifluoromethylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ethyl 2,3-dicyanopropionate

  • Ethanol

  • Water

  • Ice bath

Procedure:

  • Dissolve 2,6-dichloro-4-trifluoromethylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of ethyl 2,3-dicyanopropionate in ethanol.

  • Slowly add the cold diazonium salt solution to the ethyl 2,3-dicyanopropionate solution, keeping the temperature low.

  • After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature.

  • The resulting intermediate is then cyclized, often by the addition of a base, to form the pyrazole ring.

  • The product, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole, can be isolated by filtration, followed by washing and drying.

Protocol 9: General Procedure for the Synthesis of Pyrazole Carboxamide Fungicides (e.g., Bixafen)

This protocol describes the final amidation step to produce pyrazole carboxamide fungicides.[16][28][31][35]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Appropriately substituted aniline (e.g., 2-(3,4-dichlorophenyl)-4-fluoroaniline for bixafen)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent.

  • Allow the reaction to stir at low temperature and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide fungicide.

Conclusion

The pyrazole scaffold continues to be a highly "privileged" structure in the field of agrochemical research, consistently yielding commercially successful products with diverse modes of action.[3] The detailed protocols and compiled data within these application notes are intended to serve as a valuable resource for scientists and researchers, facilitating the discovery and development of the next generation of pyrazole-based solutions for sustainable agriculture. By providing standardized methodologies for synthesis and biological evaluation, this document aims to accelerate innovation in this critical area of agricultural chemistry.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the high-yield synthesis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yield synthetic route for this compound?

A1: A robust and widely applicable two-step method is recommended for high yields. This process involves the initial cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine to form the pyrazole ester, followed by a straightforward hydrolysis to yield the final carboxylic acid. This approach is favored for its reliability and the commercial availability of the starting materials. The synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazines is a well-established and efficient method.[1][2][3]

Q2: Can you provide a detailed experimental protocol for this synthesis?

A2: Absolutely. Below are the detailed procedures for the two primary steps of the synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (1 equiv.) and absolute ethanol (5 mL per gram of the dicarbonyl compound).

  • Reagent Addition: While stirring, slowly add phenylhydrazine (1 equiv.). An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into cold water. The product, ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate, will often precipitate as a solid. If it separates as an oil, it can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from an ethanol/water mixture to achieve high purity.

Step 2: Hydrolysis to this compound
  • Setup: In a 250 mL round-bottom flask, dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (1 equiv.) from Step 1 in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equiv.) to the solution. Heat the mixture to reflux for 1-2 hours.[4][5] The reaction can be monitored by TLC until the starting ester spot disappears.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to a pH of 2-3 by adding cold 2M hydrochloric acid (HCl). A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. Dry the purified product in a vacuum oven. The final product is typically of high purity, but if needed, it can be recrystallized from ethanol.

Q3: What are the critical reaction parameters and expected yields for each step?

A3: The following table summarizes the key quantitative data for this synthetic route. High yields are achievable with careful control of these parameters.

Table 1: Summary of Reaction Conditions and Yields

Parameter Step 1: Cyclocondensation Step 2: Hydrolysis
Key Reactants Ethyl 2,4-dioxopentanoate, PhenylhydrazineEthyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate, NaOH or KOH
Solvent Absolute EthanolEthanol/Water (1:1)
Temperature Reflux (~78°C)Reflux (~80-90°C)
Reaction Time 2 - 3 hours1 - 2 hours
Typical Yield 85 - 95%90 - 98%

Visual Workflow of the Synthesis

The following diagram illustrates the two-step synthetic pathway.

G start_materials Starting Materials - Phenylhydrazine - Ethyl 2,4-dioxopentanoate step1 Step 1: Cyclocondensation (Ethanol, Reflux) start_materials->step1 intermediate Intermediate Ethyl 5-methyl-1-phenyl-1H- pyrazole-3-carboxylate step1->intermediate step2 Step 2: Hydrolysis (NaOH, EtOH/H2O, Reflux) intermediate->step2 final_product Final Product 5-methyl-1-phenyl-1H- pyrazole-3-carboxylic acid step2->final_product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guides

Q4: I am experiencing low yield in the cyclocondensation (Step 1). What are the potential causes and solutions?

A4: Low yields in the first step are typically due to issues with reagents, reaction conditions, or the formation of side products. Consult the troubleshooting guide below to diagnose and resolve the issue.

G issue Low Yield in Step 1 cause1 Impure Starting Materials? issue->cause1 cause2 Incomplete Reaction? issue->cause2 cause3 Incorrect Stoichiometry? issue->cause3 cause4 Side Product Formation? issue->cause4 sol1 Solution: Verify purity of phenylhydrazine and dicarbonyl compound via NMR or GC-MS. Purify if necessary. cause1->sol1 sol2 Solution: Monitor reaction progress with TLC. If starting material persists, extend reflux time to 4-5 hours. cause2->sol2 sol3 Solution: Ensure a 1:1 molar ratio of reactants. Phenylhydrazine can degrade, so use freshly opened or purified material. cause3->sol3 sol4 Solution: The formation of the regioisomer is possible. Confirm structure using NMR. Adding a catalytic amount of acid (e.g., acetic acid) can sometimes improve regioselectivity. cause4->sol4

Caption: Troubleshooting guide for the cyclocondensation step.

Q5: The hydrolysis of the ester (Step 2) is not going to completion. How can I resolve this?

A5: Incomplete hydrolysis is usually caused by insufficient base or reaction time.

  • Check Base Equivalents: Ensure at least 2-3 molar equivalents of NaOH or KOH are used. The reaction consumes one equivalent, and an excess helps drive the reaction to completion.

  • Increase Reaction Time/Temperature: If the reaction is sluggish, increase the reflux time to 4 hours. Ensure the mixture is boiling steadily to maintain a high enough temperature.

  • Solvent Composition: Ensure enough water is present in the solvent mixture to dissolve the hydroxide base and the intermediate carboxylate salt. A 1:1 or 1:2 ethanol-to-water ratio is often effective.

  • Work-up: During acidification, add the acid slowly and with vigorous stirring to ensure the complete precipitation of the carboxylic acid product. Check the final pH to confirm it is in the 2-3 range.

Q6: How should I purify the final this compound?

A6: The product obtained after filtration and washing is often very pure. However, for analytical-grade purity, recrystallization is the best method. Ethanol is a suitable solvent for recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

References

Technical Support Center: Purification of 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing minor impurities, assuming a suitable solvent is found. Column chromatography, including flash chromatography and preparative HPLC, offers higher resolution for separating complex mixtures or closely related impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials such as phenylhydrazine and ethyl acetoacetate derivatives, regioisomers of the pyrazole core, and byproducts from side reactions.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of impurities by showing unexpected signals. Melting point analysis can also be a useful indicator of purity; a broad melting range often suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not suitable for your compound, or not enough solvent is being used.Try a different solvent or a solvent mixture. Increase the volume of the solvent gradually until the compound dissolves.
Compound precipitates out of the hot solution. The solution is supersaturated, or the solvent has a very steep solubility curve with temperature.Add a small amount of additional hot solvent until the precipitate redissolves.
No crystals form upon cooling. The solution is not saturated enough, or the compound is an oil at the used temperature.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in an ice bath or freezer. If it oils out, try using a different recrystallization solvent.
The recrystallized product is still impure. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities).A different solvent or a multi-step purification approach (e.g., recrystallization followed by chromatography) may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities. The solvent system (mobile phase) is not optimal.Perform a TLC analysis with different solvent systems to find the one that gives the best separation (difference in Rf values). A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the stationary phase (e.g., acidic compounds on silica gel).Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, to improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening. Based on literature for similar compounds, ethanol, methanol, or a mixture of methanol and acetone are good starting points.[1][2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, methanol/acetone mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the compound completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography. The mobile phase composition should be optimized by TLC first.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Optimization: On a TLC plate, spot the crude material and develop it with various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the desired compound has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification Technique Typical Solvents/Mobile Phase Expected Purity Typical Yield Reference
RecrystallizationEthanol, Methanol, Methanol/Acetone>98%60-80%[1][3]
Column ChromatographyHexane/Ethyl Acetate gradient>99%50-70%[4]
Preparative HPLCAcetonitrile/Water with acid modifier>99.5%Variable[5]

Visualizations

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chrom Perform Column Chromatography start->column_chrom Alternative Start purity_check1 Check Purity (TLC/HPLC/MP) recrystallization->purity_check1 purity_check2 Check Purity (TLC/HPLC) column_chrom->purity_check2 end_pure Pure Product purity_check1->end_pure Pure end_impure Impure Product purity_check1->end_impure Impure purity_check2->end_pure Pure purity_check2->end_impure Impure no_crystals No Crystals Form end_impure->no_crystals oiling_out Compound Oils Out end_impure->oiling_out still_impure1 Still Impure end_impure->still_impure1 poor_separation Poor Separation end_impure->poor_separation no_elution Compound Not Eluting end_impure->no_elution still_impure2 Still Impure after Fractions end_impure->still_impure2 change_solvent1 Change Solvent/Solvent System no_crystals->change_solvent1 oiling_out->change_solvent1 still_impure1->column_chrom change_solvent1->recrystallization optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity repeat_chrom Repeat Chromatography or try Prep-HPLC still_impure2->repeat_chrom optimize_mobile_phase->column_chrom increase_polarity->column_chrom repeat_chrom->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

common problems in pyrazole synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis, particularly the common Knorr synthesis, can arise from several factors, from starting material quality to non-optimal reaction conditions.[1][2] Key causes and solutions include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing yield and complicating purification.[1] Hydrazine derivatives can degrade, so using a fresh or recently purified reagent is recommended.

  • Incomplete Reaction: The reaction may not be reaching completion. You can address this by increasing the reaction time or temperature.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH are critical parameters that often require optimization.[1] For instance, in the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used to facilitate the reaction.[2][3]

  • Stoichiometry: Incorrect stoichiometry can halt the reaction or promote side products. In some cases, using a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Side Reactions: The formation of unwanted byproducts, such as stable intermediates that fail to cyclize, consumes starting materials and lowers the yield of the desired pyrazole.[2][4]

  • Purification Losses: Significant product loss can occur during workup and purification steps like recrystallization or column chromatography.[2]

Q2: I am observing a mixture of regioisomers. How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2][4] The initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[1] Regioselectivity is governed by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[1][4]

Strategies to Improve Regioselectivity:

  • Solvent Choice: This is one of the most effective tools. While ethanol is a common solvent, it often leads to poor regioselectivity.[5][6]

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, in some cases improving the isomeric ratio to as high as 99:1.[4][6]

    • Aprotic Dipolar Solvents: Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), often with an acid catalyst, can also provide good yields and high regioselectivity where protic solvents fail.[5][7]

  • pH Control: The pH of the reaction can influence the initial site of the hydrazine's nucleophilic attack.[4] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[4][8]

  • Temperature: Lowering the reaction temperature may improve selectivity in some cases.[9]

Q3: My reaction mixture has turned dark or tarry. What is causing this and how can I fix it?

A3: The formation of a dark, tarry substance often indicates polymerization or degradation of the starting materials or the pyrazole product. This is typically caused by excessively high temperatures or highly acidic conditions.[10]

Troubleshooting Steps:

  • Lower the Temperature: Reduce the reaction temperature to minimize degradation.

  • Use a Milder Catalyst: If using a strong acid, switch to a milder one like acetic acid, or consider neutral conditions if the reaction still proceeds.[10]

  • Check Hydrazine Quality: Discoloration can also be due to colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1][3]

  • Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative processes that lead to colored impurities.[1][3]

Q4: What are the best methods for purifying my crude pyrazole product?

A4: The appropriate purification method depends on the physical properties of your pyrazole and the nature of the impurities.

  • Recrystallization: This is a highly effective method for purifying solid products. The key is selecting an appropriate solvent system where the pyrazole is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization (such as regioisomers or oily products), silica gel column chromatography is the standard method.[1][9] A suitable eluent system can be determined by TLC analysis.

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can dissolve the crude product in an organic solvent, wash it with an acidic aqueous solution to protonate and extract the pyrazole into the aqueous layer, and then neutralize the aqueous layer and extract the purified pyrazole back into an organic solvent.

  • Formation of Acid Addition Salts: Pyrazoles can be reacted with an inorganic or organic acid to form crystalline salts, which can be easily separated from non-basic impurities by filtration.[11][12] The free pyrazole can then be regenerated.

Troubleshooting Guides

Data on Regioselectivity Enhancement

The choice of solvent has a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes outcomes from the reaction of various unsymmetrical 1,3-dicarbonyls with hydrazines under different solvent conditions.

1,3-Dicarbonyl ReactantHydrazine ReactantSolvent SystemRegioisomeric Ratio (Major Isomer Favored)YieldReference(s)
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol (Conventional)~50:50 (Equimolar mixture)Moderate[5]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-Dimethylacetamide (DMAc) + HCl98:2 (1,5-disubstituted pyrazole)74-77%[5]
1-Aryl-1,3-diketonesMethylhydrazineEthanol (Conventional)Low selectivity-[6]
1-Aryl-1,3-diketonesMethylhydrazine2,2,2-Trifluoroethanol (TFE)Improved selectivity-[6]
1-Aryl-1,3-diketonesMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Up to 99:1 (5-arylpyrazole)Good[6]
2-Substituted 1,3-diketonesArylhydrazineN,N-Dimethylacetamide (DMAc) + HCl>99.8:0.279-89%[5]
Logical & Experimental Workflows

Visual workflows can help diagnose issues and plan experiments systematically.

Troubleshooting_Low_Yield start Low Yield Observed purity Assess Starting Material Purity start->purity conditions Review Reaction Conditions purity->conditions Pure? impure Use Fresh/Purified Reagents purity->impure Impure? side_reactions Investigate Side Reactions conditions->side_reactions Optimal? optimize Optimize Temp, Time, Solvent, & Catalyst conditions->optimize Suboptimal? purification Evaluate Purification Loss side_reactions->purification None? monitor Monitor by TLC/LC-MS to Identify Byproducts side_reactions->monitor Evident? optimize_pur Optimize Recrystallization or Chromatography purification->optimize_pur High Loss? success Yield Improved purification->success Minimal Loss? impure->success optimize->success monitor->success optimize_pur->success Knorr_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 1,3-dicarbonyl, hydrazine, and solvent catalyst 2. Add acid catalyst (e.g., acetic acid) reagents->catalyst heat 3. Heat/reflux mixture catalyst->heat monitor 4. Monitor progress by TLC/LC-MS heat->monitor cool 5. Cool reaction and precipitate product monitor->cool purify 6. Purify by recrystallization or chromatography cool->purify product Final Product purify->product Regioselectivity_Pathway reactants Unsymmetrical 1,3-Dicarbonyl + R'-NHNH₂ path_a Attack at Carbonyl A reactants->path_a path_b Attack at Carbonyl B reactants->path_b product_a Regioisomer A path_a->product_a Cyclization product_b Regioisomer B path_b->product_b Cyclization

References

Technical Support Center: Optimizing Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method involves a two-step process:

  • Cyclocondensation: The reaction of a 1,3-dicarbonyl compound, typically ethyl 2,4-dioxopentanoate (ethyl acetoacetate), with phenylhydrazine to form the pyrazole ring, yielding ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.[1][2] This is a variation of the Knorr pyrazole synthesis.

  • Hydrolysis: The subsequent saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid.

Q2: I am getting a low yield in the cyclocondensation step. What are the possible causes and solutions?

A2: Low yields are a common issue in pyrazole synthesis and can arise from several factors.[1][2] Key areas to investigate include:

  • Purity of Reactants: Ensure that both the ethyl 2,4-dioxopentanoate and phenylhydrazine are of high purity. Impurities in the starting materials can lead to unwanted side reactions and byproducts.[2]

  • Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. It is advisable to monitor the reaction progress at different temperatures to find the optimal condition. For many condensation reactions, heating under reflux is necessary.[1]

  • Reaction Time: The reaction may not have gone to completion. Monitoring the reaction using Thin Layer Chromatography (TLC) can help determine the necessary reaction time to ensure all starting material is consumed.[1][2]

  • pH of the Reaction Mixture: The pH can influence the rate of reaction and the formation of byproducts. For the Knorr synthesis, a mildly acidic medium, often achieved by using a catalyst like glacial acetic acid, is typically beneficial.[3]

  • Formation of Regioisomers: With unsymmetrical dicarbonyl compounds, the formation of regioisomers is a possibility, which can lower the yield of the desired product. While less of a concern with the typical starting materials for this specific synthesis, it is a factor to be aware of in pyrazole chemistry.[1][2]

Q3: What are the best practices for the hydrolysis of the pyrazole ester to the carboxylic acid?

A3: The hydrolysis of the ethyl ester is generally a straightforward saponification reaction. Key considerations for a successful hydrolysis include:

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in an alcoholic solvent like ethanol.

  • Reaction Conditions: The reaction is typically carried out by heating the mixture at reflux for a sufficient period to ensure complete conversion of the ester.

  • Work-up Procedure: After the reaction is complete, the alcohol is often removed under reduced pressure. The aqueous solution is then acidified (e.g., with HCl) to precipitate the carboxylic acid, which can then be collected by filtration.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product can typically be achieved through recrystallization.[2] Common solvents for recrystallization include ethanol or aqueous ethanol mixtures. The purity of the final product should be verified by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Solution
Low Yield of Pyrazole Ester Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC.[1][2]
Purity of starting materials.Use freshly distilled or purified phenylhydrazine and ethyl 2,4-dioxopentanoate.[2]
Suboptimal pH.Add a catalytic amount of a protic acid, such as glacial acetic acid, to facilitate the reaction.[3]
Side reactions.Optimize the reaction temperature to minimize the formation of byproducts. Consider alternative solvents.
Incomplete Hydrolysis Insufficient reaction time or base.Increase the reflux time and/or the molar excess of the base.
Poor solubility of the ester.Ensure a sufficient amount of a suitable solvent (e.g., ethanol) is used to dissolve the starting material.
Difficulty in Product Isolation Product is oily or does not precipitate upon acidification.Ensure the pH is sufficiently acidic to fully protonate the carboxylate. If the product remains oily, try trituration with a non-polar solvent or extraction followed by crystallization.
Product Contamination Presence of unreacted starting materials or byproducts.Optimize the purification method. Recrystallization from a different solvent system or column chromatography may be necessary.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is based on general procedures for Knorr pyrazole synthesis.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxopentanoate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add an equimolar amount of phenylhydrazine to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the crude product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add a molar excess of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until TLC indicates the complete consumption of the starting ester.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 2-3.

  • The this compound will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Optimization of Cyclocondensation Reaction Conditions (Illustrative)
EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNoneReflux465
2EthanolAcetic AcidReflux485
3Acetic Acid-100290
4Toluenep-TSAReflux678

Note: This table is illustrative and actual yields may vary. Optimization of these parameters is recommended for specific experimental setups.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Ethyl 2,4-dioxopentanoate Ethyl 2,4-dioxopentanoate Intermediate_Ester Ethyl 5-methyl-1-phenyl- 1H-pyrazole-3-carboxylate Ethyl 2,4-dioxopentanoate->Intermediate_Ester Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate_Ester Final_Product 5-methyl-1-phenyl- 1H-pyrazole-3-carboxylic acid Intermediate_Ester->Final_Product NaOH, H2O Heat Troubleshooting_Workflow Start Low Yield of Pyrazole Ester Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Incomplete_Reaction Reaction Complete? Monitor_Reaction->Incomplete_Reaction Purification_Issues Consider Alternative Purification Successful_Synthesis Improved Yield Purification_Issues->Successful_Synthesis Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp No Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions Yes Increase_Time_Temp->Monitor_Reaction Side_Reactions->Purification_Issues No Adjust_Catalyst_Solvent Adjust Catalyst/ Solvent Side_Reactions->Adjust_Catalyst_Solvent Yes Adjust_Catalyst_Solvent->Monitor_Reaction

References

preventing side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of pyrazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during pyrazole synthesis, offering potential causes and solutions.

Issue 1: Formation of a Mixture of Regioisomers

  • Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis when using unsymmetrical substrates. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.

    Solutions:

    • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer. Aprotic dipolar solvents like DMF or DMSO may also yield better results than traditional polar protic solvents like ethanol.

    • Catalyst and pH Control: The addition of a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby directing the initial cyclization step.

    • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can pre-determine the regiochemistry before cyclization, resulting in the formation of a single regioisomer.

Issue 2: Low Reaction Yield

  • Question: I am experiencing low yields in my pyrazole synthesis. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in pyrazole synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.

    Troubleshooting Steps:

    • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.

    • Optimize Reaction Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes be used to drive the reaction to completion.

    • Evaluate Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.

    • Consider a Catalyst: The choice of catalyst can significantly impact the reaction rate. For example, nano-ZnO has been shown to be an efficient catalyst for the synthesis of some pyrazoles, leading to high yields in a short amount of time.

Issue 3: Formation of Colored Impurities

  • Question: My reaction mixture is turning a dark color (e.g., yellow, red, or brown). What is causing this and how can I obtain a cleaner product?

  • Answer: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material itself or through oxidative processes.

    Solutions:

    • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.

    • Purification of Hydrazine: Distilling the hydrazine starting material immediately before use can remove some of these colored impurities.

    • Purification of the Product: Recrystallization or column chromatography are effective methods for purifying the final pyrazole product and removing colored impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side reaction in pyrazole synthesis?

    • A1: The most prevalent side reaction is the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This leads to a mixture of pyrazole products with different substituent patterns on the ring.

  • Q2: How can I distinguish between different pyrazole regioisomers?

    • A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments

overcoming low conversion rates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low conversion rates, encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[1][2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][3] For many condensation reactions, heating is necessary, and microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[3]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can significantly influence the reaction pathway.[3] For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF or NMP can give better results than polar protic solvents like ethanol.[4][5]

  • pH Control: Adjusting the pH can influence which regioisomer is favored. Acidic conditions might favor the formation of one isomer, while neutral or basic conditions could favor the other.[1][2]

  • Steric Hindrance: A bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1][4]

Q3: My reaction mixture is turning a deep yellow or red color. Is this normal and how can I purify my product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6][7] This is often due to the formation of colored impurities from the hydrazine starting material.[6]

Troubleshooting and Purification:

  • Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[6] Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1][6]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[6]

  • Purification Techniques:

    • Washing: Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration.[6]

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.[1][8]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired pyrazole from impurities.[1] Deactivating the silica gel with triethylamine may be necessary for basic pyrazole compounds.[8]

Data Presentation

The following tables summarize how different reaction parameters can affect the outcome of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles

SolventConditionsRegioisomeric Ratio (approx.)Yield
EthanolRoom Temperature1:1Moderate
N,N-Dimethylacetamide (DMA)Room Temperature, Acidic98:2Good to Excellent[5]
Aprotic Dipolar Solvents (e.g., DMF, NMP)VariesGenerally improved selectivity over protic solventsGood[5]

Note: The specific ratios and yields are highly dependent on the substrates used. This table provides a general trend.[2]

Table 2: General Troubleshooting Guide for Low Pyrazole Yield

ObservationPotential Cause(s)Suggested Action(s)
No or very little product formationIncomplete reaction, incorrect stoichiometry, inactive reagentsIncrease reaction time and/or temperature.[3] Verify stoichiometry and purity of starting materials.[1] Consider a different catalyst.[3]
Multiple spots on TLC, difficult purificationSide reactions, formation of regioisomers, impurities in starting materialsOptimize reaction conditions (solvent, temperature, pH).[1] Check purity of starting materials.[2] For regioisomers, see Q2.
Product loss during workup/purificationProduct degradation, suboptimal purification techniqueUse milder workup conditions (e.g., avoid strong acids if product is sensitive).[3] Optimize recrystallization solvent system or chromatography conditions.[3]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or an aprotic dipolar solvent)

  • Acid or base catalyst (if required)

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1][6]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by vacuum filtration.[1]

    • Alternatively, the solvent can be removed under reduced pressure.[1] The residue can then be partitioned between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow Troubleshooting Low Conversion in Pyrazole Synthesis start Low Pyrazole Yield Observed check_purity Assess Starting Material Purity (TLC, NMR) start->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry Pure purify_reagents Purify/Replace Starting Materials check_purity->purify_reagents Impurities Detected check_conditions Review Reaction Conditions (Temp, Time, Solvent) analyze_byproducts Analyze Byproducts (TLC, LC-MS) check_conditions->analyze_byproducts Optimized optimize_conditions Optimize Reaction Conditions (Systematic Screen) check_conditions->optimize_conditions Suboptimal check_stoichiometry->check_conditions Correct adjust_stoichiometry Adjust Reactant Ratios (e.g., slight excess of hydrazine) check_stoichiometry->adjust_stoichiometry Incorrect address_byproducts Address Specific Byproducts (e.g., change solvent for regioisomers) analyze_byproducts->address_byproducts Side Reactions Identified end Improved Pyrazole Yield analyze_byproducts->end No Major Byproducts purify_reagents->check_stoichiometry optimize_conditions->analyze_byproducts adjust_stoichiometry->check_conditions address_byproducts->end

Caption: A logical workflow for troubleshooting low pyrazole yield.

Knorr_Synthesis_Workflow Experimental Workflow for Knorr Pyrazole Synthesis start Start: Prepare Reactants dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine reaction Heat/Stir Reaction Mixture add_hydrazine->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Cool, Filter/Extract) monitor->workup Complete purify Purify Crude Product (Recrystallization/Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize end End: Pure Pyrazole characterize->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Pyrazoles by Crystallization of Acid Addition Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying pyrazole compounds through the crystallization of their acid addition salts. This guide includes frequently asked questions, detailed troubleshooting, experimental protocols, and key data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is the crystallization of acid addition salts a preferred method for purifying pyrazoles?

A1: Pyrazoles are weak bases and can react with various inorganic or organic acids to form salts.[1] This method is effective because the resulting pyrazolium salts often exhibit different solubility profiles compared to the free pyrazole and any impurities present. Unwanted by-products may not form salts or may remain soluble in the chosen solvent, allowing for their separation through selective crystallization of the desired pyrazole salt.[2] This technique can be a simple and cost-effective alternative to more complex purification methods like chromatography.[2][3]

Q2: Which acids are commonly used to form pyrazole salts for purification?

A2: A range of both inorganic and organic acids can be used. The choice of acid can influence the crystallinity and solubility of the resulting salt. Commonly used acids include:

  • Inorganic Acids: Sulfuric acid, phosphoric acid, and hydrochloric acid.[2][4][5]

  • Organic Acids: Acetic acid, oxalic acid, formic acid, and sulfonic acids.[2][4]

Q3: What solvents are suitable for the crystallization of pyrazole acid addition salts?

A3: The ideal solvent is one in which the pyrazole acid addition salt is soluble at high temperatures but sparingly soluble at lower temperatures. Common solvents include:

  • Alcohols (e.g., ethanol, isopropanol, methanol).[2][6]

  • Ketones (e.g., acetone).[2]

  • Water or aqueous salt solutions.[2][4]

  • Mixtures of organic solvents and water.[2][3]

Q4: How does the formation of an acid addition salt improve the solubility of a pyrazole derivative?

A4: If a pyrazole derivative has low aqueous solubility, converting it into a salt can significantly enhance its solubility in water and other polar solvents.[7] This is because the salt form is ionic and generally more polar than the neutral pyrazole molecule, leading to more favorable interactions with polar solvent molecules.

Troubleshooting Guide

This section addresses common issues encountered during the purification of pyrazoles by crystallization of their acid addition salts.

Q1: The pyrazole salt is not precipitating or crystallizing from the solution. What could be the cause?

A1: This issue can arise from several factors:

  • The solution is not supersaturated: The concentration of the pyrazole salt may be too low. Try concentrating the solution by carefully evaporating some of the solvent.[6]

  • Inappropriate solvent: The pyrazole salt may be too soluble in the chosen solvent, even at low temperatures. A different solvent or a mixed-solvent system might be necessary.

  • Nucleation is not occurring: Crystal formation requires nucleation sites. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound precipitates as a liquid at a temperature above its melting point.[6] To resolve this:

  • Increase the solvent volume: Add more of the primary solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[6]

  • Ensure slow cooling: Allow the solution to cool to room temperature as slowly as possible before further cooling in an ice bath. Using an insulated container can help.[6]

  • Change the solvent system: The chosen solvent's boiling point might be too high. Experiment with a different solvent or solvent mixture.[6]

Q3: The yield of the crystallized pyrazole salt is very low. How can I improve it?

A3: Low recovery can be due to several reasons:

  • Using excess solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude pyrazole. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[6]

  • Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature crystallization: If the product crystallizes too early during a hot filtration step, this can lead to loss of material. Ensure your filtration apparatus is pre-heated.

Q4: The final product is still impure after crystallization. What steps can I take?

A4: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.

  • Wash the crystals: Ensure you wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Perform a second recrystallization: A second crystallization step can significantly improve purity.[6]

  • Consider activated charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Note that this may also adsorb some of your product, potentially reducing the yield.[6]

Experimental Protocols

Protocol 1: General Procedure for Purification of a Pyrazole via Acid Addition Salt Crystallization

  • Dissolution: Dissolve the crude pyrazole compound in a suitable organic solvent such as ethanol, isopropanol, or acetone.[2] The amount of solvent should be minimized but sufficient to fully dissolve the compound, possibly with gentle heating.

  • Acid Addition: While stirring the pyrazole solution, add at least an equimolar amount of the selected acid (e.g., sulfuric acid, oxalic acid, or phosphoric acid).[2][8] The acid can be added dropwise. For some combinations, cooling in an ice bath during addition is recommended.[2]

  • Crystallization: The pyrazole acid addition salt may precipitate immediately upon acid addition or may require cooling to induce crystallization.[2] For optimal crystal growth, it is often best to cool the solution slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified pyrazole salt crystals. This can be done by air-drying or in a desiccator.

  • (Optional) Liberation of the Free Pyrazole: If the free pyrazole is required, the purified salt can be dissolved in water and treated with a base to neutralize the acid, causing the purified pyrazole to precipitate or to be extracted with an organic solvent.

Quantitative Data Summary

The selection of acid and solvent can significantly impact the success of the purification. The following table summarizes qualitative outcomes from a patent example for the purification of 3,4-dimethylpyrazole.[2]

Acid UsedSolventOutcome
ortho-Phosphoric acid (85%)AcetoneSalt precipitated
ortho-Phosphoric acid (85%)EthanolSalt precipitated
ortho-Phosphoric acid (85%)IsopropanolSalt precipitated
Acetic acidAcetoneNo precipitation observed
Acetic acidEthanolNo precipitation observed
Acetic acidIsopropanolNo precipitation observed
Sulfuric acidEthanolSalt precipitated
Sulfuric acidIsopropanolSalt precipitated
Oxalic acidAcetoneSalt precipitated
Oxalic acidEthanolSalt precipitated
Oxalic acidIsopropanolSalt precipitated

This table illustrates that for 3,4-dimethylpyrazole, strong inorganic acids (phosphoric, sulfuric) and a dicarboxylic acid (oxalic) were effective in forming precipitating salts in common organic solvents, while a weaker organic acid (acetic) was not under the reported conditions.[2]

Visualizations

G cluster_workflow Experimental Workflow: Pyrazole Purification A 1. Dissolve Crude Pyrazole in an Organic Solvent B 2. Add Equimolar Amount of Selected Acid A->B Stirring C 3. Induce Crystallization (e.g., by Cooling) B->C Formation of Salt D 4. Isolate Crystals (Vacuum Filtration) C->D Precipitation E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Purified Pyrazole Salt E->F

Caption: A generalized workflow for the purification of pyrazoles via acid addition salt crystallization.

G cluster_troubleshooting Troubleshooting Crystallization Issues Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut SolNotSat Solution not Supersaturated? NoCrystals->SolNotSat Yes BadSolvent Wrong Solvent? NoCrystals->BadSolvent No CoolingTooFast Cooling Too Rapid? OilingOut->CoolingTooFast Yes SolventBP Solvent BP > Compound MP? OilingOut->SolventBP No EvapSolvent Action: Concentrate Solution SolNotSat->EvapSolvent ChangeSolvent Action: Change Solvent or Use Mixed-Solvent System BadSolvent->ChangeSolvent Yes NoNucleation No Nucleation? BadSolvent->NoNucleation No InduceNucleation Action: Scratch Flask or Add Seed Crystal NoNucleation->InduceNucleation SlowCooling Action: Ensure Slow, Gradual Cooling CoolingTooFast->SlowCooling LowerBPSolvent Action: Use Lower Boiling Point Solvent SolventBP->LowerBPSolvent Yes TooConcentrated Too Concentrated? SolventBP->TooConcentrated No AddSolvent Action: Add More 'Good' Solvent TooConcentrated->AddSolvent

Caption: A decision tree for troubleshooting common problems during pyrazole salt crystallization.

G cluster_factors Factors Influencing Pyrazole Salt Crystallization Factors Key Factors Acid Acid Choice (pKa, Structure) Factors->Acid Solvent Solvent System (Polarity, BP) Factors->Solvent Concentration Concentration Factors->Concentration Temperature Temperature (Cooling Rate) Factors->Temperature Outcome Successful Crystallization (High Purity & Yield) Acid->Outcome Solvent->Outcome Concentration->Outcome Temperature->Outcome

Caption: Logical relationship of key factors affecting the outcome of pyrazole salt crystallization.

References

Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the critical challenge of managing regioisomer formation in pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[2][3]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1]

Q3: How can I distinguish between and quantify pyrazole regioisomers?

A3: A combination of chromatographic and spectroscopic techniques is essential for differentiating and quantifying pyrazole regioisomers:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of multiple isomers. A thorough screening of different solvent systems can help identify an eluent that provides good separation between the regioisomer spots.[1]

  • Column Chromatography: For preparative separation, silica gel column chromatography is commonly used. The solvent system identified during TLC analysis can be adapted for this purpose.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[5]

    • 1D NMR (¹H and ¹³C): Different chemical shifts for the protons and carbons on the pyrazole ring and its substituents will be observed for each regioisomer.

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions and thus identifying the specific regioisomer.[4][5]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can be used for both analytical quantification and preparative separation of regioisomers.

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Problem: The inherent electronic and steric properties of your starting materials do not sufficiently differentiate the two carbonyl groups of the 1,3-dicarbonyl compound under standard reaction conditions.

Solutions:

  • Modify the Solvent System: As a first step, switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[2][3]

  • Adjust Reaction pH: Carefully adjusting the pH of the reaction medium can influence the initial site of attack by the hydrazine. For instance, using the hydrochloride salt of an arylhydrazine can favor the formation of one regioisomer, while the free base may favor the other.[6]

  • Change the Temperature: Explore running the reaction at different temperatures to see if kinetic or thermodynamic control can favor the formation of one isomer.

  • Introduce a Directing Group: In some cases, a directing group can be temporarily installed on the substrate to control the regioselectivity of the cyclization.

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The reaction conditions favor the formation of the unwanted isomer.

Solutions:

  • Solvent and pH Optimization: Systematically screen different solvents (e.g., ethanol, TFE, HFIP, aprotic dipolar solvents like N,N-dimethylacetamide) and pH conditions (acidic, neutral, basic) to find a combination that favors the desired regioisomer.[2][7]

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that offer better regiocontrol, such as:

    • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes can provide a regioselective route to pyrazoles.[2]

    • Metal-Catalyzed Reactions: Various metal-catalyzed methods, including those using copper or ruthenium, have been developed for the regioselective synthesis of pyrazoles.[8][9]

    • Synthesis from Enones: The reaction of α,β-unsaturated ketones (enones) with hydrazines can also lead to pyrazoles, and the regioselectivity can be controlled by the nature of the substituents.[10]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.

Solutions:

  • Chromatographic Separation:

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once an optimal solvent system is found, use silica gel column chromatography to separate the regioisomers on a preparative scale.[4]

    • Preparative HPLC/GC: For difficult separations or to obtain very high purity, preparative HPLC or GC can be employed.

  • Crystallization: In some cases, fractional crystallization can be used to separate regioisomers if they have sufficiently different solubilities and crystallization properties.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with a Substituted Hydrazine.

Entry1,3-Diketone (R¹)Hydrazine (R²)SolventRegioisomeric Ratio (A:B)Reference
14,4,4-trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1.3
24,4,4-trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineTFE>99:1[3]
34,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol65:35[3]
44,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineTFE99:1[3]
54,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineHFIP>99:1[3]
61-phenyl-1,3-butanedionePhenylhydrazine hydrochlorideMethanol97:3[6]
71-phenyl-1,3-butanedionePhenylhydrazine (free base)Methanol14:86[6]

Note: Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 5-position and R² on the nitrogen at the 1-position. Regioisomer B is the alternative arrangement. The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using TFE

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1][5]

Protocol 2: Separation of Regioisomers by Column Chromatography

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography)

  • Appropriate solvent system (determined by TLC analysis, e.g., hexane/ethyl acetate mixture)

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude regioisomeric mixture in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing each pure regioisomer.

  • Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_1_3_Dicarbonyl->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_1_3_Dicarbonyl->Attack_at_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_at_C2->Regioisomer_B Control_Factors Control Factors: - Steric Effects - Electronic Effects - Solvent - pH - Temperature Control_Factors->Attack_at_C1 Influences Selectivity Control_Factors->Attack_at_C2 Influences Selectivity

Caption: Factors influencing the formation of regioisomers in pyrazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Change_Solvent Change Solvent (e.g., to TFE/HFIP) Start->Change_Solvent Adjust_pH Adjust Reaction pH Change_Solvent->Adjust_pH Modify_Temp Modify Temperature Adjust_pH->Modify_Temp Check_Selectivity_1 Improved Selectivity? Modify_Temp->Check_Selectivity_1 Separate_Isomers Separate Isomers (Column Chromatography) Check_Selectivity_1->Separate_Isomers No Consider_Alt_Route Consider Alternative Synthetic Route Check_Selectivity_1->Consider_Alt_Route No, and separation is not feasible End_Desired Desired Isomer Obtained Check_Selectivity_1->End_Desired Yes End_Separated Pure Isomers Obtained Separate_Isomers->End_Separated Consider_Alt_Route->End_Desired

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

improving regioselectivity in unsymmetrical pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity in unsymmetrical pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers in my unsymmetrical pyrazole synthesis?

A1: The synthesis of unsymmetrical pyrazoles, typically through the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, often yields a mixture of regioisomers. This is because the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound. The reaction then proceeds through different intermediates to form the two possible pyrazole products. The final ratio of these isomers is determined by a combination of electronic and steric factors of the reactants, as well as the specific reaction conditions employed.

Q2: How do the substituents on the 1,3-dicarbonyl compound influence regioselectivity?

A2: The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the hydrazine. For example, in a compound like 1-phenyl-1,3-butanedione, the carbonyl carbon adjacent to the phenyl group is more electron-deficient (more electrophilic) than the one adjacent to the methyl group. This often leads to a preferential attack at that position. Steric hindrance around one of the carbonyl groups can also direct the incoming nucleophile to the less hindered site.

Q3: What is the effect of the hydrazine substituent on the regioselectivity?

A3: The substituent on the hydrazine (R-NHNH₂) also impacts the outcome. The nitrogen atom that attacks the dicarbonyl compound is typically the more nucleophilic one. In monosubstituted hydrazines, the substituted nitrogen (N1) is generally less nucleophilic than the terminal, unsubstituted nitrogen (N2) due to steric hindrance and electronic effects. Consequently, the initial attack usually occurs via the NH₂ group, which then influences the subsequent cyclization and dehydration steps that determine the final regioisomer.

Q4: Can reaction conditions like pH and solvent be modified to improve regioselectivity?

A4: Yes, reaction conditions are critical for controlling regioselectivity.

  • pH: The pH of the reaction medium is one of the most significant factors. Acidic conditions can protonate a carbonyl group, increasing its electrophilicity and directing the nucleophilic attack. The reaction is often carried out in acidic media (e.g., using acetic acid as a solvent or catalyst) to facilitate both the initial condensation and the final dehydration step. The optimal pH can be substrate-dependent, and screening different acidic catalysts may be necessary.

  • Solvent: The choice of solvent can influence the stability of intermediates and transition states. Protic solvents like ethanol or acetic acid are commonly used and can participate in proton transfer steps, affecting the reaction pathway. Aprotic solvents may lead to different selectivity profiles.

  • Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. At lower temperatures, the kinetically favored product may dominate, while higher temperatures can favor the thermodynamically more stable regioisomer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Regioselectivity Observed

You are obtaining a nearly 1:1 mixture of the two possible regioisomers, or the selectivity is too low for practical applications.

G start Start: Low Regioselectivity check_ph Is the reaction under pH control? start->check_ph add_acid Action: Introduce an acid catalyst (e.g., AcOH, H₂SO₄, PTSA). check_ph->add_acid No screen_solvents Action: Screen different solvents (e.g., EtOH, MeOH, Dioxane, Toluene). check_ph->screen_solvents Yes reassess Re-evaluate results add_acid->reassess modify_temp Action: Vary the reaction temperature (e.g., 0°C, RT, reflux). screen_solvents->modify_temp modify_temp->reassess

Caption: Workflow for troubleshooting low regioselectivity.

  • pH Control (Acid Catalysis):

    • Rationale: Acid catalysis protonates one of the carbonyl groups, enhancing its electrophilicity and creating a more significant electronic difference between the two reaction sites. This often leads to a more selective initial attack by the hydrazine.

    • General Protocol:

      • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

      • Add a catalytic amount of acid (e.g., 0.1 eq of p-toluenesulfonic acid (PTSA) or a few drops of concentrated H₂SO₄). Alternatively, use glacial acetic acid as the solvent.

      • Add the substituted hydrazine (1.0-1.1 eq) dropwise at room temperature or 0°C.

      • Stir the reaction mixture and monitor by TLC or LC-MS.

      • Upon completion, neutralize the acid, extract the product, and purify by column chromatography or recrystallization.

  • Solvent Screening:

    • Rationale: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway.

    • Recommendation: Set up parallel reactions in different solvents to identify the optimal medium for your specific substrates.

    SolventTypeTypical Observation
    EthanolProticCommonly used, often gives good results.
    Acetic AcidProticActs as both solvent and catalyst, often enhances selectivity.
    TolueneAproticCan be used with a Dean-Stark trap to remove water.
    DioxaneAproticA common alternative to other polar aprotic solvents.
  • Temperature Variation:

    • Rationale: Temperature affects the reaction kinetics. Running the reaction at a lower temperature may favor one kinetic pathway over another, potentially increasing the yield of the desired isomer.

    • Recommendation: Attempt the reaction at 0°C or even lower temperatures and compare the isomeric ratio to the reaction run at room temperature or reflux.

Issue 2: Reaction is Slow or Does Not Go to Completion

You observe incomplete conversion of your starting materials even after extended reaction times.

  • Increase Temperature:

    • Rationale: The condensation reaction, particularly the final dehydration step to form the aromatic pyrazole ring, can be slow.

    • Action: If the reaction is proceeding cleanly but slowly at room temperature, try heating the mixture to reflux. Using a solvent like toluene with a Dean-Stark trap can be effective as the removal of water drives the reaction to completion.

  • Increase Catalyst Loading:

    • Rationale: Insufficient acid catalysis can lead to a sluggish reaction.

    • Action: If you are using a catalytic amount of acid, try incrementally increasing the loading. In some cases, using a stoichiometric amount of a weaker acid (like acetic acid) as the solvent is necessary.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_A Intermediate A Attack_C1->Intermediate_A Intermediate_B Intermediate B Attack_C2->Intermediate_B Isomer_A Regioisomer A Intermediate_A->Isomer_A Isomer_B Regioisomer B Intermediate_B->Isomer_B

Caption: General pathways for unsymmetrical pyrazole synthesis.

Validation & Comparative

In Vitro Validation of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid Activity: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of pyrazole carboxylic acid derivatives, with a focus on the structural class of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, as inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are established therapeutic targets for a range of disorders including glaucoma, epilepsy, and cancer. This document presents supporting experimental data for pyrazole-based inhibitors and their alternatives, detailed experimental protocols for in vitro validation, and visual diagrams of key pathways and workflows.

Comparative Analysis of Carbonic Anhydrase Inhibitors

The inhibitory potential of pyrazole carboxylic acid derivatives against various human carbonic anhydrase (hCA) isoforms has been evaluated. The following table summarizes the inhibitory activity (Kᵢ) of a series of 5-aryl-1H-pyrazole-3-carboxylic acids against four key hCA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII.[1] Acetazolamide, a clinically used sulfonamide inhibitor, is included for comparison.

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
5-phenyl-1H-pyrazole-3-carboxylic acid >50>508.54.2
5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid >50>507.13.8
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid >50>506.23.1
5-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid >50>505.82.9
5-(4-iodophenyl)-1H-pyrazole-3-carboxylic acid >50>504.92.5
Acetazolamide (Standard Inhibitor) 0.250.0120.0250.0058

Data synthesized from published research on 5-aryl-1H-pyrazole-3-carboxylic acids.[1]

The data indicates that 5-aryl-1H-pyrazole-3-carboxylic acids demonstrate selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II, with inhibitory constants in the low micromolar range.[1] This selectivity profile is distinct from the broad-spectrum inhibition exhibited by Acetazolamide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of carbonic anhydrase inhibitors.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds (e.g., this compound derivatives)

  • Acetazolamide (positive control)

  • HEPES buffer (20 mM, pH 7.4)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and Acetazolamide in a suitable solvent (e.g., DMSO) at various concentrations.

  • Equilibrate the stopped-flow instrument to 25°C.

  • In one syringe of the stopped-flow apparatus, load the HEPES buffer containing the pH indicator and the desired concentration of the hCA isoform.

  • In the second syringe, load the CO₂-saturated water.

  • To measure inhibition, pre-incubate the enzyme solution with the test compound or Acetazolamide for 15 minutes at room temperature before loading into the syringe.

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator over time.

  • Record the initial rates of the enzymatic reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme activity.

  • Determine the inhibitory constant (Kᵢ) by fitting the data to the appropriate inhibition model.

In Vitro Carbonic Anhydrase Esterase Activity Assay (Colorimetric)

This assay utilizes the esterase activity of CA, where the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored p-nitrophenolate is monitored spectrophotometrically.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms

  • Test compounds

  • Acetazolamide

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and Acetazolamide in the assay buffer.

  • Add a fixed amount of the hCA isoform to each well of a 96-well plate, except for the blank wells.

  • Add the test compounds or Acetazolamide to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding p-NPA solution to all wells.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of p-nitrophenolate formation (V₀) from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition and subsequently the IC₅₀ value for each compound by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Carbonic Anhydrase Catalytic Cycle CO2 CO2 CA_Zn_OH CA-Zn-OH⁻ CO2->CA_Zn_OH 1. Substrate Binding H2O H2O HCO3 HCO₃⁻ CA_Zn_OH->HCO3 2. Nucleophilic Attack CA_Zn_H2O CA-Zn-H₂O H H⁺ CA_Zn_H2O->H 4. Proton Transfer HCO3->CA_Zn_H2O 3. Bicarbonate Release H->CA_Zn_OH Inhibitor Pyrazole Carboxylic Acid Inhibitor->CA_Zn_OH Inhibition G cluster_1 Experimental Workflow: In Vitro CA Inhibition Assay A Prepare Reagents: - CA Enzyme - Test Compound - Buffer, Substrate B Pre-incubation: Enzyme + Inhibitor A->B C Reaction Initiation: Add Substrate (e.g., CO₂ or p-NPA) B->C D Data Acquisition: Monitor Reaction Rate (Spectrophotometry) C->D E Data Analysis: Calculate % Inhibition, IC₅₀/Kᵢ D->E

References

A Comparative Analysis of Pyrazole Carboxylic Acid Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous clinically significant enzyme inhibitors. This guide provides a comparative overview of pyrazole carboxylic acid derivatives targeting several key enzyme classes, supported by quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Inhibitory Activity

The inhibitory potency of various pyrazole carboxylic acid derivatives against different enzyme targets is summarized below. These tables highlight the structure-activity relationships and the diverse therapeutic potential of this compound class.

Cyclooxygenase (COX) Inhibition

Celecoxib, a well-known selective COX-2 inhibitor, serves as a benchmark for this class. The following table compares its activity with other derivatives.

CompoundTarget EnzymeIC50Reference
CelecoxibCOX-1>10 µM[1]
COX-20.04 µM[1]
SC-560COX-10.009 µM[2]
COX-26.3 µM[2]
Protein Kinase Inhibition

Pyrazole derivatives have shown significant potential as inhibitors of various protein kinases involved in cancer signaling pathways.

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[3]
Compound 2 Akt11.3[3]
Compound 6 Aurora A160[3]
Compound 7 Aurora A28.9[3]
Aurora B2.2[3]
Compound 17 Chk217.9[3]
Compound 43 PI3K250[4]
Compound 90 EGFR70[5]
Compound 36 CDK2199[4]
Carbonic Anhydrase (CA) Inhibition

Several pyrazole carboxylic acid derivatives have been identified as potent inhibitors of various carbonic anhydrase isoforms.

CompoundTarget IsoformKi (nM)Reference
Compound 4c hCA IX8.5[6]
Compound 15 hCA II6.1[6]
hCA IX6.1[6]
Acetazolamide (Standard)hCA IX25.8[6]
Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease.

CompoundTarget EnzymeIC50 (µM)Reference
Compound 8 AChE0.055[7]
Compound 9 AChE0.017[7]
Donepezil (Standard)AChE0.09[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a pyrazole carboxylic acid derivative and for a key enzyme inhibition assay.

Synthesis of Celecoxib

This protocol outlines the synthesis of Celecoxib, a selective COX-2 inhibitor, via a condensation reaction.[8]

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • Ethanol

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Celecoxib.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the IC50 values of test compounds against COX-1 and COX-2.[1]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., Celecoxib) dissolved in DMSO

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of compounds against protein kinases.[9]

Materials:

  • Recombinant protein kinase

  • Specific kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the protein kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Determine the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Synthesis_Workflow reagents 1,3-Dicarbonyl Compound + Substituted Hydrazine solvent Ethanol reagents->solvent Dissolve reaction Condensation Reaction (Reflux) solvent->reaction Heat workup Solvent Removal reaction->workup purification Recrystallization workup->purification product Pyrazole Carboxylic Acid Derivative purification->product

General synthetic workflow for pyrazole carboxylic acid derivatives.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandin_H2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandin_H2_2->Prostaglandins_Inflammatory Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX2 Induces Expression

Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents plate_setup Add Inhibitor and Kinase to 96-well Plate prepare_reagents->plate_setup pre_incubation Pre-incubate (10 min) plate_setup->pre_incubation initiate_reaction Add Substrate/ATP Mixture pre_incubation->initiate_reaction reaction_incubation Incubate (60 min, 30°C) initiate_reaction->reaction_incubation stop_reaction Add ADP-Glo™ Reagent reaction_incubation->stop_reaction deplete_atp Incubate (40 min) stop_reaction->deplete_atp detect_adp Add Kinase Detection Reagent deplete_atp->detect_adp generate_signal Incubate (30 min) detect_adp->generate_signal read_plate Measure Luminescence generate_signal->read_plate analyze_data Determine IC50 read_plate->analyze_data end End analyze_data->end

Workflow for an in vitro luminescence-based kinase inhibition assay.

References

A Comparative Analysis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid and Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid in the context of other pyrazole derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on the anti-inflammatory activity of this compound is not extensively available in publicly accessible literature, this document serves as a valuable resource by comparing structurally related compounds. The pyrazole scaffold is a well-established pharmacophore in numerous anti-inflammatory agents, most notably in the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib.

Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs, as well as traditional NSAIDs like ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation and is the primary source of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Prostaglandin Synthesis Pathway cluster_enzymes Enzymatic Conversions Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 PLA2 Phospholipase A2 COX1_COX2 COX-1 & COX-2 Prostaglandins_Thromboxane Prostaglandins (PGE2, PGD2, etc.) & Thromboxane Prostaglandin_H2->Prostaglandins_Thromboxane Prostaglandin Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain_Fever NSAIDs NSAIDs (Ibuprofen) Pyrazole Derivatives NSAIDs->COX1_COX2 Inhibition

Prostaglandin Synthesis Pathway and NSAID Inhibition.

Comparative In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a widely accepted method for evaluating the acute anti-inflammatory activity of new compounds. The table below summarizes the percentage of edema inhibition by various pyrazole derivatives, celecoxib, and ibuprofen as reported in the literature. It is important to note that direct comparative data for this compound in this model is not available in the reviewed literature.

CompoundDoseAnimal ModelTime Post-CarrageenanEdema Inhibition (%)Reference
Pyrazole Derivatives
Compound 13iNot SpecifiedRatNot SpecifiedClose to Celecoxib[3]
Compound 6bNot SpecifiedNot Specified4 hours85.78[4]
Pyrazolylthiazole Carboxylic Acid (1p)Not SpecifiedRat3 hours93.06[1][5]
Pyrazolylthiazole Carboxylic Acid (2c)Not SpecifiedRat3 hours89.59[1][5]
Pyrazolylthiazole Carboxylic Acid (2n)Not SpecifiedRat3 hours89.59[1][5]
Standard NSAIDs
Celecoxib10 mg/kgRatNot SpecifiedPotent Inhibition[3]
Ibuprofen40 mg/kgMouse3 hoursNot Specified[6]
Indomethacin5 mg/kgRatNot SpecifiedSignificant Inhibition

Comparative In Vitro COX Inhibition

The in vitro inhibitory activity against COX-1 and COX-2 enzymes is a key determinant of a compound's anti-inflammatory potency and its potential for gastrointestinal side effects. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2. A higher SI value suggests greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Pyrazole Derivatives
Compound 5u>1001.7972.73
Compound 5s>1002.5165.75
Compound 4a5.640.678.41
Compound 4b6.120.5810.55
Standard NSAIDs
Celecoxib680.8778.06
Ibuprofen12.931.40.4[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard method for screening potential anti-inflammatory drugs.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week.

  • Grouping: Animals are divided into control, standard drug (e.g., celecoxib, ibuprofen), and test compound groups.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Drug Administration: The test compound, standard drug, or vehicle is administered, usually orally or intraperitoneally, at a specified time before carrageenan injection.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.[6]

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Induced_Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Group Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Baseline_Measurement Measure Initial Paw Volume (Plethysmometer) Grouping->Baseline_Measurement Drug_Administration Administer Vehicle, Standard, or Test Compound Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Regular Intervals Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Edema Inhibition Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.

Principle: The assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by isolated COX-1 and COX-2 enzymes. The product formation is typically quantified using methods like ELISA or spectrophotometry.

Procedure:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in an appropriate buffer.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Incubation: The enzyme, substrate, and test compound (or vehicle control) are incubated together under controlled conditions (temperature and time).

  • Reaction Termination: The enzymatic reaction is stopped.

  • Product Quantification: The amount of prostaglandin produced is quantified using a specific detection method (e.g., Prostaglandin E2 EIA Kit).

  • Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is then calculated as the ratio of IC50(COX-1) / IC50(COX-2).

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare COX-1/COX-2 Enzymes, Substrate, and Test Compound Start->Prepare_Reagents Incubation Incubate Enzyme, Substrate, and Test Compound Prepare_Reagents->Incubation Stop_Reaction Terminate Enzymatic Reaction Incubation->Stop_Reaction Quantify_Product Quantify Prostaglandin Production (e.g., ELISA) Stop_Reaction->Quantify_Product Data_Analysis Calculate % Inhibition and IC50 Quantify_Product->Data_Analysis Calculate_SI Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) Data_Analysis->Calculate_SI End End Calculate_SI->End

Workflow for In Vitro COX Inhibition Assay.

Conclusion

The pyrazole scaffold is a highly promising framework for the development of potent anti-inflammatory agents, with many derivatives demonstrating significant efficacy in preclinical models. The primary mechanism of action for these compounds is the inhibition of COX enzymes, with a notable trend towards selective COX-2 inhibition, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

While this guide provides a comparative landscape of the anti-inflammatory activity of various pyrazole derivatives against established drugs like celecoxib and ibuprofen, it is crucial to emphasize the absence of direct experimental data for this compound in the reviewed scientific literature. Future in vivo and in vitro studies are warranted to elucidate the specific anti-inflammatory profile, potency, and COX selectivity of this compound. Such research would be instrumental in determining its potential as a novel anti-inflammatory therapeutic agent.

References

A Comparative Guide to Analytical Methods for Pyrazole Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of pyrazole carboxylic acids and their derivatives is crucial in various fields, including drug development, agrochemical research, and quality control. The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. This guide provides a detailed comparison of common analytical techniques used for the analysis of pyrazole carboxylic acids, supported by experimental data and protocols.

The primary methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC), which typically requires a derivatization step for these polar analytes.

Performance Data Comparison

The following table summarizes the key performance metrics for the different analytical methods, offering a quantitative basis for comparison.

ParameterHPLC-UVLC-MS/MSGas Chromatography (GC) with Derivatization
Limit of Detection (LOD) ~4 µg/mL[1]< 3.0 µg/kg[2]Method-dependent, generally higher than LC-MS/MS
Limit of Quantification (LOQ) ~15 µg/mL[1]≤ 9 µg/kg[2]Not specified for pyrazole carboxylic acids, but can be less sensitive for dissolved samples[3]
Linearity (R²) > 0.998[1]≥ 0.990[2]Not specified
Accuracy (Recovery) Excellent[1]70.0% - 110.5%[2][4]Not specified
Precision (%RSD) < 2.0%[1]< 20.9%[2]Not specified
Analysis Time ~10 min[1]< 3.0 min[2]Variable, depends on derivatization
Selectivity/Specificity GoodExcellentGood, but potential for matrix interference
Cost & Complexity Low to ModerateHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is cost-effective and suitable for routine quantitative analysis of pyrazole derivatives.[1]

Instrumentation:

  • HPLC system with a UV/Visible detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (20:80 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Injection Volume: 5.0 µL.

  • Detection Wavelength: 206 nm.[1]

Sample Preparation:

  • Prepare a stock solution by dissolving a known weight of the analyte in methanol.

  • Perform serial dilutions from the stock solution to create calibration standards (e.g., 50-150 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing trace levels of pyrazole compounds in complex matrices like food and environmental samples.[2][5]

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.[5]

Sample Preparation (QuEChERS Method): [2]

  • Extraction: Homogenize the sample (e.g., fruit, vegetable) and extract with acetonitrile.

  • Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix with a d-SPE sorbent (e.g., C18 or graphitized carbon black) to remove interfering matrix components.[2]

  • Final Preparation: Centrifuge again and filter the supernatant before injection.

LC-MS/MS Conditions:

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18).[6]

  • Mobile Phase: Gradient elution typically using water and acetonitrile or methanol, often with additives like formic acid.

  • Ionization: ESI in both positive (ESI+) and negative (ESI-) modes to cover a range of pyrazole derivatives.[2]

  • Detection: Scheduled Multiple Reaction Monitoring (sMRM) for high sensitivity and specificity.[5]

Gas Chromatography (GC) with Derivatization

Due to the high polarity of carboxylic acids, a derivatization step is necessary to improve their volatility for GC analysis.[7]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., Ultra 2).[3]

Derivatization Protocol (Silylation): [7]

  • Dissolve the sample containing the pyrazole carboxylic acid in a suitable solvent like Dimethylformamide (DMF).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Heat the mixture (e.g., at 200°C for 5 minutes for headspace analysis) to ensure complete derivatization.[3]

GC Conditions:

  • Carrier Gas: Helium.[3]

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (for FID).[3]

  • Injection Mode: Split injection.[3]

  • Temperature Program: An optimized temperature ramp to ensure separation of derivatized analytes from other components.

Workflow for Analytical Method Comparison

The following diagram illustrates a logical workflow for selecting and validating an analytical method for pyrazole carboxylic acid analysis.

Analytical_Method_Comparison_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Validation cluster_comp Phase 4: Comparison & Selection Define_Objectives Define Analytical Objectives (e.g., Sensitivity, Throughput) Sample_Prep Develop Sample Preparation Protocol Define_Objectives->Sample_Prep Method_Screening Screen Methods (HPLC, LC-MS/MS, GC) Sample_Prep->Method_Screening HPLC_Dev HPLC-UV Method Optimization Method_Screening->HPLC_Dev LCMS_Dev LC-MS/MS Method Optimization Method_Screening->LCMS_Dev GC_Dev GC Derivatization & Method Optimization Method_Screening->GC_Dev Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Dev->Validation LCMS_Dev->Validation GC_Dev->Validation Data_Analysis Comparative Data Analysis Validation->Data_Analysis Method_Selection Select Optimal Method Based on Objectives Data_Analysis->Method_Selection

Caption: Workflow for comparing analytical methods for pyrazole carboxylic acid analysis.

Conclusion

The choice of an analytical method for pyrazole carboxylic acids depends heavily on the specific requirements of the analysis.

  • LC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.[2] Its short analysis times also lend it to high-throughput screening.[2]

  • HPLC-UV provides a robust, reliable, and cost-effective alternative for routine analysis where the high sensitivity of mass spectrometry is not required.[1] It is simpler to operate and maintain.

  • Gas Chromatography is a viable option, but the mandatory derivatization step for polar carboxylic acids adds complexity and a potential source of error to the workflow.[7] It is generally less sensitive than LC-MS/MS for dissolved samples.[3]

For researchers and drug development professionals, LC-MS/MS is recommended for bioanalytical studies and residue analysis. In contrast, HPLC-UV is often sufficient and more economical for quality control of bulk materials or formulated products.

References

A Comparative Efficacy Analysis: 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the established anti-inflammatory drug celecoxib and the pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. While extensive experimental data is available for celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, a thorough search of scientific literature and patent databases did not yield specific in vitro or in vivo efficacy data for this compound. Consequently, a direct quantitative comparison of their efficacy is not currently possible.

This guide will present the known efficacy of celecoxib, supported by experimental data, and discuss the anti-inflammatory potential of the pyrazole scaffold, referencing related derivatives to provide a theoretical context for the potential activity of this compound.

Introduction to Cyclooxygenase Inhibition

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Celecoxib: A Profile of a Selective COX-2 Inhibitor

Celecoxib is a well-established NSAID that selectively inhibits the COX-2 enzyme.[1] Its efficacy in treating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis is well-documented.

Quantitative Efficacy Data for Celecoxib

The following tables summarize the in vitro COX inhibitory activity and in vivo anti-inflammatory efficacy of celecoxib from various studies.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib

Assay SystemIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
Human Whole Blood Assay150.04375
Human Recombinant Enzyme21.50.24288.8
Sf9 CellsNot specified0.04Not specified
Human Whole Blood AssayNot specified0.536.6

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index is the ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2. A higher value indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity of Celecoxib in the Carrageenan-Induced Rat Paw Edema Model

Dose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)
30IntraperitonealDose-dependent reduction
50Intragastric47.56
30OralSignificant prevention of edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of compounds.

This compound: A Compound with Undetermined Efficacy

As of the latest literature review, no specific experimental data on the COX-1/COX-2 inhibitory activity or in vivo anti-inflammatory efficacy of this compound has been publicly reported. The pyrazole scaffold is a well-known pharmacophore in many anti-inflammatory agents, including celecoxib.[2][3] The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

Several studies have explored the anti-inflammatory potential of various pyrazole carboxylic acid derivatives. For instance, some 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives have shown potent analgesic and anti-inflammatory activities in vivo. While these findings suggest that the pyrazole carboxylic acid moiety can be a promising scaffold for developing anti-inflammatory drugs, the specific efficacy of this compound remains to be experimentally determined.

Signaling Pathways and Experimental Workflows

To provide a better understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical workflow for evaluating anti-inflammatory compounds.

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Stomach Lining Protection, Platelet Aggregation Stomach Lining Protection, Platelet Aggregation Prostaglandins (Physiological)->Stomach Lining Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Inhibition This compound This compound This compound->COX-2 (Inducible) Potential Inhibition Experimental_Workflow Experimental Workflow for Efficacy Comparison cluster_0 In Vitro Assays cluster_1 In Vivo Assays Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination Animal Model (e.g., Rat) Animal Model (e.g., Rat) IC50 Determination->Animal Model (e.g., Rat) Select promising compounds Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Animal Model (e.g., Rat)->Carrageenan-induced Paw Edema Measurement of Paw Volume Measurement of Paw Volume Carrageenan-induced Paw Edema->Measurement of Paw Volume Calculation of Edema Inhibition Calculation of Edema Inhibition Measurement of Paw Volume->Calculation of Edema Inhibition Efficacy Comparison Efficacy Comparison Calculation of Edema Inhibition->Efficacy Comparison

References

A Comparative Guide to Pyrazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, supported by experimental data. The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with Celecoxib being a prominent example.[1][2] This document aims to assist researchers in understanding the structure-activity relationships and comparative efficacy of various pyrazole-based compounds.

Data Presentation: In Vitro Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, and a higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 9.870.055179.45[3]
39.8 (nmol/L)4.8 (nmol/L)8.3[4]
2.80.09130.77[5]
826.812[6]
PC-406 (Celecoxib derivative) >1000 (nmol/L)8.9 (nmol/L)>112.2[4]
PC-407 (Celecoxib derivative) 27.5 (nmol/L)1.9 (nmol/L)14.4[4]
Compound 119a Not specified0.02-0.04462.91[7]
Compound 119b Not specified0.02-0.04334.25[7]
Compound 125a Not specifiedNot specified8.22[7]
Compound 125b Not specifiedNot specified9.31[7]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 149 5.400.01344.56[7]
Compound 5f (Trimethoxy derivative) Not specified1.509.56[8]
Compound 6f (Trimethoxy derivative) Not specified1.158.31[8]
Compound 5u >1001.7974.92[9]
Compound 5s >1002.0172.95[9]
Compound 5r >1002.3464.40[9]
Compound 5t >1004.5122.21[9]

Signaling Pathway

COX2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane Phospholipids COX2_Enzyme COX-2 Enzyme ProInflammatory_Stimuli->COX2_Enzyme Induces expression PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes conversion Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2_Enzyme Selectively Inhibit Experimental_Workflow Start Start: Compound Synthesis and Preparation Assay_Setup Prepare COX-1 and COX-2 Assay Plates Start->Assay_Setup Add_Inhibitors Add Pyrazole Derivatives (Test Compounds) Assay_Setup->Add_Inhibitors Pre_incubation Pre-incubate with Enzyme Add_Inhibitors->Pre_incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Stop_Reaction Terminate Reaction Initiate_Reaction->Stop_Reaction Quantification Quantify Prostaglandin Production (EIA/Fluorometry) Stop_Reaction->Quantification Data_Analysis Calculate % Inhibition, IC50, and Selectivity Index Quantification->Data_Analysis End End: Comparative Analysis Data_Analysis->End

References

Unraveling the Crystal Structures of Phenylpyrazole Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of phenylpyrazole carboxylic acid derivatives is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray diffraction data of key derivatives, offering insights into their solid-state conformations and intermolecular interactions.

Phenylpyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise spatial arrangement of atoms within these molecules, as determined by X-ray diffraction, is crucial for understanding their structure-activity relationships and for the design of new, more potent therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for two distinct phenylpyrazole carboxylic acid derivatives, providing a basis for structural comparison.

Derivative Name5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid
Chemical Formula C₁₁H₇F₃N₂O₂[3]C₁₂H₁₂N₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.345(6)10.123(1)
b (Å) 15.678(7)11.456(1)
c (Å) 18.912(8)10.567(1)
α (°) 9090
β (°) 109.87(2)101.23(1)
γ (°) 9090
Volume (ų) 3436(3)1198.1(2)
Z (molecules/unit cell) 12 (Z' = 3)[3]4
Key Intermolecular Interactions O–H···O, C–H···N, C–H···F hydrogen bonds[3]Hydrogen bonding and π-π stacking interactions
Dihedral Angle (Phenyl-Pyrazole) Molecule A: 48.7°, Molecule B: 51.5°, Molecule C: different orientation[3][4]65.6°

Note: The crystallographic data for 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid was determined from powder X-ray diffraction data, which is a notable achievement as single crystals of suitable quality were not obtainable.[3] This derivative uniquely crystallizes with three molecules in the asymmetric unit (Z' = 3), leading to significant variations in the intermolecular interactions experienced by each molecule.[3]

Experimental Protocols

A comprehensive understanding of the experimental conditions is essential for the replication and validation of crystallographic data. The following sections detail the methodologies employed for the synthesis and X-ray diffraction analysis of the compared derivatives.

Synthesis and Crystallization

The synthesis of phenylpyrazole carboxylic acid derivatives typically involves multi-step reactions. For instance, the synthesis of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through a series of reactions starting from commercially available reagents.[4]

Crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction. Slow evaporation of a saturated solution of the compound in an appropriate solvent system is a commonly used technique. For example, single crystals of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid were grown from a solution of ethanol and water.

X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD): For 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, PXRD data was collected at ambient temperature using a Bruker D8 Advance diffractometer with CuKα radiation (λ = 1.5418 Å) operating in the Bragg-Brentano geometry.[3]

Single-Crystal X-ray Diffraction: For 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, data was collected on a suitable single-crystal X-ray diffractometer. The crystal structures of similar pyrazole-carboxylic acid complexes have been determined using single-crystal X-ray diffraction, providing detailed information on bond lengths and angles.[5]

Visualizing the Experimental Workflow and Structural Relationships

To better illustrate the processes and relationships involved in the X-ray diffraction analysis of phenylpyrazole carboxylic acid derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Processing & Structure Solution Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Sample Crystal Sample Crystallization->Sample XRD X-ray Source XRD->Sample Detector Detector Sample->Detector RawData Raw Diffraction Data Detector->RawData Processing Data Processing RawData->Processing StructureSolution Structure Solution & Refinement Processing->StructureSolution CIF Crystallographic Information File (CIF) StructureSolution->CIF

Caption: Experimental workflow from synthesis to crystallographic data analysis.

Structural_Relationships cluster_structure Molecular Structure cluster_crystal Crystal Packing & Properties Substituents Substituents (e.g., -CF₃, -CH₃) Core Phenylpyrazole Carboxylic Acid Core Substituents->Core Interactions Intermolecular Interactions (H-bonds, π-stacking) Core->Interactions Influences Packing Crystal Packing Interactions->Packing Properties Physicochemical Properties (Solubility, Stability) Packing->Properties

Caption: Relationship between molecular structure and crystal packing.

References

A Comparative Analysis of the Analgesic and Anti-inflammatory Efficacy of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analgesic and anti-inflammatory activities of various pyrazole ester derivatives. This report synthesizes experimental data from multiple studies to provide a clear comparison of efficacy, outlines detailed experimental protocols, and visualizes key biological pathways.

Pyrazole and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anti-inflammatory and analgesic effects.[1][2][3] The well-established non-steroidal anti-inflammatory drug (NSAID) celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic potential of this heterocyclic motif.[1][2] This guide provides a comparative overview of various pyrazole esters, summarizing their performance in preclinical models of inflammation and pain.

Comparative Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of newly synthesized pyrazole derivatives are frequently evaluated against standard drugs like indomethacin, diclofenac, or celecoxib. The data presented below is a synthesis of findings from multiple studies, showcasing the efficacy of different pyrazole esters in established animal models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The percentage inhibition of edema is a key metric for comparing the efficacy of different compounds.

Compound/DrugDose (mg/kg)Time (h)Edema Inhibition (%)Reference Standard
Pyrazole Derivative 5a-f series--Significant Activity-
Pyrazole-Thiazole Hybrid10-75-
1,3,4-Trisubstituted Pyrazole 5a-3≥84.2Diclofenac (86.72%)
Carboxyphenylhydrazone N7--Relative activity of 1.13Celecoxib
Carboxyphenylhydrazone N9-1Relative activity of 1.08Celecoxib
Pyrazole-Pyrazoline 14b, 15b--28.6-30.9Indomethacin

Data synthesized from multiple sources.[1][2][4][5][6]

Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a common method for evaluating peripheral analgesic activity. The test measures the reduction in the number of abdominal constrictions (writhings) in response to a chemical irritant.

Compound/DrugDose (mg/kg)Writhing Inhibition (%)Reference Standard
Pyrazole Derivative 5e, 5f, 6d-Potent Analgesic-
Pyrazolone Derivative 9b-High ActivityPhenylbutazone
Pyrazole-Pyrazoline 18, 22-up to 84.5Indomethacin
Pyrazoline 2e-Higher than 2d-

Data synthesized from multiple sources.[2][5][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols used in the assessment of analgesic and anti-inflammatory activities of pyrazole esters.

Carrageenan-Induced Paw Edema

This in-vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.

  • Procedure:

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound or reference drug is administered orally or intraperitoneally.

    • After a set time (usually 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test

This test is employed to evaluate the peripheral analgesic effect of a substance.

  • Animal Model: Swiss albino mice are commonly used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or reference drug (e.g., aspirin) is administered to the respective groups.

    • After a predetermined time (e.g., 30 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally to induce writhing.

    • The number of writhes (abdominal constrictions) for each mouse is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[10]

Signaling Pathways and Experimental Workflow

The anti-inflammatory and analgesic effects of many pyrazole derivatives are attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_effects Physiological Effects cluster_inhibition Therapeutic Intervention Stimulus Cell Injury / Pathogens Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA hydrolyzes COX COX-1 / COX-2 AA->COX substrate for PGs Prostaglandins COX->PGs synthesizes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrazole Pyrazole Esters Pyrazole->COX Inhibition

Caption: Inhibition of the COX pathway by pyrazole esters.

The diagram above illustrates the mechanism by which pyrazole esters can exert their anti-inflammatory and analgesic effects by inhibiting the COX enzymes, thereby blocking the production of prostaglandins which are key mediators of inflammation and pain.

experimental_workflow cluster_synthesis Compound Preparation cluster_invivo In-Vivo Evaluation cluster_data Data Analysis cluster_comparison Comparative Assessment Synthesis Synthesis of Pyrazole Esters AntiInflammatory Anti-inflammatory Assay (Carrageenan-induced paw edema) Synthesis->AntiInflammatory Analgesic Analgesic Assay (Acetic acid-induced writhing) Synthesis->Analgesic Analysis Calculation of % Inhibition AntiInflammatory->Analysis Analgesic->Analysis Comparison Comparison with Reference Drugs Analysis->Comparison

References

A Comparative Analysis of the Biological Activity of Pyrazole Derivatives and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of pyrazole derivatives and the conventional nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The following sections present quantitative data from key experimental assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

Indomethacin has long been a benchmark NSAID for its potent anti-inflammatory and analgesic effects, primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes. However, its clinical use is often limited by gastrointestinal side effects. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting potent anti-inflammatory and analgesic properties. A key advantage of many pyrazole derivatives is their potential for selective COX-2 inhibition, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like indomethacin. This guide delves into the experimental data that substantiates these comparisons.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro and in vivo biological activities of representative pyrazole derivatives against indomethacin.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Indomethacin0.020.021
Pyrazole Derivative 14.50.02225
Pyrazole Derivative 2>1000.26>384
Pyrazole Derivative 35.400.01540

IC₅₀: The half maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency. Selectivity Index (SI): A higher SI value indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Edema Inhibition (%) at 3h
Indomethacin1055%
Pyrazole Derivative 41065-80%
Pyrazole Derivative 52075%

Table 3: Analgesic Activity (Acetic Acid-Induced Writhing in Mice)

CompoundDose (mg/kg)Inhibition of Writhing (%)
Indomethacin1050-60%
Pyrazole Derivative 61060-70%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound to inhibit the two isoforms of the cyclooxygenase enzyme.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (pyrazole derivatives, indomethacin) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Then, add various concentrations of the test compounds or the vehicle (DMSO) to the respective wells. Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[1]

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[1]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (pyrazole derivatives, indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6-8 per group): a control group, a standard group (indomethacin), and test groups (different doses of pyrazole derivatives).

  • Compound Administration: Administer the test compounds and indomethacin orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of compounds.

Animals:

  • Swiss albino mice (20-25 g)

Materials:

  • Acetic acid (0.6% v/v in distilled water)

  • Test compounds (pyrazole derivatives, indomethacin)

Procedure:

  • Animal Grouping: Divide the mice into groups (n=6-8 per group): a control group, a standard group (indomethacin), and test groups (different doses of pyrazole derivatives).

  • Compound Administration: Administer the test compounds and indomethacin orally or intraperitoneally 30 minutes before the acetic acid injection. The control group receives the vehicle.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.[3][4]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.[5]

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Mandatory Visualization

Signaling Pathway

cluster_membrane Cell Membrane Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PLA2->Arachidonic Acid Hydrolysis Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Gastroprotection Gastroprotection Platelet Aggregation Renal Function Prostaglandins_Thromboxanes->Gastroprotection Physiological Functions Inflammation Inflammation Pain Fever Prostaglandins_Thromboxanes->Inflammation Pathophysiological Functions Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Pyrazole Pyrazole Derivatives (Often COX-2 Selective) Pyrazole->COX2

Caption: Arachidonic Acid Cascade and NSAID Inhibition.

Experimental Workflow

start Start grouping Animal Grouping (Control, Standard, Test) start->grouping administration Compound Administration grouping->administration carrageenan Carrageenan Injection administration->carrageenan measurement Paw Volume Measurement (0-4 hours) carrageenan->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, ensuring compliance with safety standards and environmental regulations.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Therefore, adherence to strict safety protocols is mandatory to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of dust or vapors.[1]

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular trash.

Operational Workflow for Disposal:

A 1. Prepare for Disposal B 2. Package Waste A->B  Collect waste in a  designated container C 3. Label Container B->C  Securely seal the  container D 4. Store Temporarily C->D  Attach a hazardous  waste label E 5. Arrange for Pickup D->E  Store in a designated,  well-ventilated area F 6. Document Disposal E->F  Contact licensed  waste disposal service

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, filter paper), in a designated and compatible waste container.

    • The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

    • Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • List of hazards (e.g., Harmful, Irritant)

      • Date of accumulation

      • Your name and laboratory contact information

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep the container away from incompatible materials, heat, and sources of ignition.[3]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

    • Follow all institutional and local regulations for hazardous waste pickup.

  • Decontamination:

    • Thoroughly decontaminate the work area and any equipment used with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of any cleaning materials as hazardous waste.

III. Emergency Procedures

In case of accidental exposure or spill, follow these immediate procedures:

IncidentAction
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1]
Small Spill Wearing appropriate PPE, carefully sweep or scoop up the solid material and place it in the designated hazardous waste container. Clean the spill area as described in the decontamination step.
Large Spill Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Logical Relationship for Emergency Response:

cluster_exposure Exposure Event cluster_response Immediate Response A Skin Contact E Wash with Soap and Water A->E B Eye Contact F Rinse with Water B->F C Inhalation G Move to Fresh Air C->G D Ingestion H Rinse Mouth D->H I Seek Medical Attention E->I F->I G->I H->I

Caption: Emergency response decision tree for accidental exposure.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety guidelines and local regulations.

References

Essential Safety and Operational Guidance for Handling 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. The guidance herein is based on available safety data for the compound and structurally related chemicals. It is intended to supplement, not replace, institutional safety protocols. A thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

This compound is classified as an irritant.[1][2] It is harmful if swallowed and causes serious eye irritation.[3][4][5] It may also cause skin and respiratory irritation.[1][5]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes and meet ANSI Z87.1 standards.[7] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[7][8]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[8] Always inspect gloves for integrity before use and change them frequently.[8][9] For unknown toxicity, a laminate glove under a heavy-duty outer glove is advised.[7]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[7][8]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[7][8]
Respiratory Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][10]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Don all required PPE as outlined in the table above.

  • Prepare the work area within a certified chemical fume hood.

  • Ensure all necessary equipment, reagents, and waste containers are readily accessible.

  • Carefully weigh the required amount of this compound.

2. Experimentation:

  • Dissolve the compound in the appropriate solvent within the fume hood.

  • Carry out the intended chemical reaction, ensuring the apparatus remains within the fume hood.

  • Monitor the reaction as required by the experimental protocol.

3. Post-Experiment:

  • Quench the reaction and work up the product as per the established procedure.

  • Segregate all chemical waste into appropriately labeled containers.

  • Thoroughly decontaminate the work area, including all glassware and equipment.

  • Doff PPE in the correct order to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste (Excess solid, contaminated consumables) Collect in a designated, labeled, and sealed container for hazardous solid waste.
Liquid Waste (Reaction mixtures, solvents) Collect in a designated, labeled, and sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
Sharps Waste (Contaminated needles, etc.) Dispose of in a designated sharps container.

All waste must be disposed of through an approved waste disposal plant.[1][3]

Experimental Workflow

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh exp_dissolve Dissolve Compound prep_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react exp_monitor Monitor Reaction exp_react->exp_monitor post_quench Quench & Work-up exp_monitor->post_quench post_waste Segregate Waste post_quench->post_waste post_decon Decontaminate Area post_waste->post_decon post_doff Doff PPE post_decon->post_doff

Caption: Handling workflow from preparation to post-experiment.

Disposal Workflow

disposal_workflow Waste Disposal Workflow cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid sharps_waste Sharps Waste collect_sharps Collect in Sharps Container sharps_waste->collect_sharps dispose Dispose via Approved Waste Management collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: Waste segregation and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.